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Foundational

The Multi-Faceted Mechanism of EFdA-TP: A Technical Primer on the Inhibition of HIV-1 Reverse Transcriptase

Abstract 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, is a nucleoside reverse transcriptase inhibitor (NRTI) with unprecedented potency against both wild-type and drug-resistant strains of HIV-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, is a nucleoside reverse transcriptase inhibitor (NRTI) with unprecedented potency against both wild-type and drug-resistant strains of HIV-1.[1][2][3] Its active triphosphate form, EFdA-TP, distinguishes itself from all approved NRTIs through a unique and multifaceted mechanism of action that goes beyond simple chain termination. This guide provides an in-depth technical analysis of the molecular interactions and kinetic principles that underpin the profound antiviral activity of EFdA-TP, offering a valuable resource for researchers and drug development professionals in the field of HIV therapeutics. We will dissect the structural basis of its high affinity for HIV-1 reverse transcriptase (RT), explore its multiple inhibitory pathways, and detail the experimental methodologies used to elucidate these complex mechanisms.

Introduction: A Paradigm Shift in NRTI Design

For decades, the development of NRTIs has been a cornerstone of antiretroviral therapy. The classical mechanism of these drugs relies on their incorporation into the nascent viral DNA chain, followed by the termination of synthesis due to the absence of a 3'-hydroxyl group.[4][5] EFdA represents a significant evolution in NRTI design. Despite possessing a 3'-OH moiety, a feature typically associated with natural dNTP substrates, EFdA exhibits remarkable potency, with an EC50 in the picomolar range in certain cell lines.[1][6] This exceptional activity is attributed to its unique chemical structure, featuring a 4'-ethynyl group and a 2-fluoro modification on the adenine base.[1] These substitutions not only confer a high barrier to resistance but also contribute to a prolonged intracellular half-life of the active triphosphate metabolite, EFdA-TP.[1][3]

The Core Mechanism: A Multi-pronged Attack on HIV-1 Reverse Transcriptase

EFdA-TP inhibits HIV-1 RT through a combination of mechanisms, making it a highly robust and durable antiviral agent.[2][7] This multi-pronged approach is a direct consequence of its unique structural features and their interactions within the RT active site.

Translocation Inhibition: The Primary Mode of Action

The most distinguishing feature of EFdA's mechanism is its function as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) .[1][4][5] After its incorporation into the growing DNA chain, the presence of the 4'-ethynyl group of the newly added EFdA-monophosphate (EFdA-MP) creates steric hindrance that impedes the translocation of the primer-template complex.[4][5][6] This critical step is necessary to move the newly synthesized DNA out of the polymerase active site, allowing for the binding of the next dNTP. By stalling this process, EFdA-TP effectively acts as a "roadblock," preventing further DNA synthesis.[4][5]

Immediate and Delayed Chain Termination

Despite having a 3'-OH group, EFdA-TP can function as both an immediate and a delayed chain terminator.[2][7][8][9][10]

  • Immediate Chain Termination (ICT): In many instances, the translocation block is so profound that DNA synthesis is halted immediately after the incorporation of EFdA-MP.[2][7] This "de facto" chain termination is a primary contributor to its potent antiviral effect.

  • Delayed Chain Termination (DCT): In some sequence contexts, the RT can incorporate one additional nucleotide after EFdA-MP.[2][7][8][9] However, the subsequent translocation is severely inhibited, leading to a delayed but inevitable termination of DNA synthesis.[1] This DCT mechanism also protects the EFdA-MP-terminated primer from phosphorolytic excision, a common mechanism of NRTI resistance.[2][7]

Facile Misincorporation and Primer Extension Blockade

HIV-1 RT has been shown to misincorporate EFdA-TP opposite incorrect template bases with a higher efficiency than the natural dATP.[7][11] These mismatched primers are then extremely difficult for the enzyme to extend, creating a further block to reverse transcription.[2][7][11] This efficient misincorporation adds another layer to the inhibitory profile of EFdA-TP.

The following diagram illustrates the multiple inhibitory pathways of EFdA-TP:

EFdA_Mechanism cluster_0 EFdA-TP Inhibition Pathways EFdA_TP EFdA-TP Incorporation Incorporation into nascent DNA EFdA_TP->Incorporation HIV-1 RT Misincorporation Misincorporation EFdA_TP->Misincorporation HIV-1 RT ICT Immediate Chain Termination (Translocation Block) Incorporation->ICT Next_dNTP Incorporation of one additional dNTP Incorporation->Next_dNTP DCT Delayed Chain Termination (Post-incorporation Translocation Block) Primer_Block Primer Extension Blockade Misincorporation->Primer_Block Next_dNTP->DCT

Multiple inhibitory pathways of EFdA-TP.

Structural Basis of Potency: The Role of the 4'-Ethynyl Group

The exceptional potency of EFdA-TP is rooted in specific molecular interactions within the HIV-1 RT active site. X-ray crystallography studies have revealed that the 4'-ethynyl group of EFdA-TP fits into a previously unexploited hydrophobic pocket.[1][4][5][12][13]

This interaction is critical for:

  • Enhanced Binding Affinity: The hydrophobic interactions contribute to a stronger binding of EFdA-TP to the RT active site compared to the natural substrate, dATP.[1][4][5]

  • Translocation Impediment: After incorporation, the 4'-ethynyl group's position within this pocket sterically hinders the movement of the primer, leading to the observed translocation defect.[4][5][12]

The following diagram illustrates the key interactions of EFdA-TP in the HIV-1 RT active site:

EFdA_Binding cluster_1 EFdA-TP Binding in HIV-1 RT Active Site EFdA_TP EFdA-TP 4'-Ethynyl Group 3'-OH Group 2-Fluoro-Adenine RT_Pocket HIV-1 RT Active Site Hydrophobic Pocket Primer Grip EFdA_TP:f0->RT_Pocket:p0 Hydrophobic Interaction Interactions Key Interactions EFdA_TP:f0->Interactions RT_Pocket:p0->Interactions Potency High Potency & Translocation Inhibition RT_Pocket:p1->Potency Steric Clash (DCT) Interactions->Potency

Key interactions of EFdA-TP in the HIV-1 RT active site.

Efficacy Against Drug-Resistant HIV-1

A significant advantage of EFdA is its potent activity against HIV-1 strains that are resistant to other NRTIs.[1][11]

  • M184V Mutation: The M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, is the primary mutation associated with reduced susceptibility to EFdA.[14][15] However, the level of resistance is modest compared to that seen with other NRTIs.[14]

  • K65R Mutation: The K65R mutation, associated with resistance to tenofovir, actually renders the virus hypersusceptible to EFdA.[16] This is primarily due to a reduced ability of the K65R RT to excise the incorporated EFdA-MP.[16]

  • Thymidine Analog Mutations (TAMs): EFdA maintains significant activity against viruses harboring TAMs, which confer resistance to zidovudine and stavudine.[17]

The unique resistance profile of EFdA makes it a promising candidate for use in combination therapies and for treating patients who have developed resistance to existing antiretroviral regimens.

Table 1: Antiviral Activity of EFdA Against Wild-Type and Resistant HIV-1

HIV-1 StrainKey Resistance MutationsEFdA EC50 (nM)Fold Change vs. Wild-Type
Wild-Type (NL4-3)None0.05 - 0.25[1][5][18]1
MDR/GMultiple NRTI mutations0.021 (µM)[19]~420-1050
M184VM184V~8-fold increase[14]8
A114S/M184VA114S, M184V~24-fold increase[14]24

Experimental Methodologies

The elucidation of EFdA-TP's complex mechanism of action has relied on a variety of sophisticated biochemical and structural biology techniques.

Primer Extension Assays

These assays are fundamental for visualizing the effects of an inhibitor on DNA synthesis.

Protocol:

  • Prepare the Template-Primer: A DNA or RNA template is annealed to a 5'-radiolabeled or fluorescently labeled DNA primer.

  • Assemble the Reaction: The template-primer complex is incubated with purified HIV-1 RT in a suitable buffer.

  • Initiate the Reaction: The reaction is initiated by the addition of a mixture of dNTPs and varying concentrations of EFdA-TP, along with MgCl2.

  • Terminate and Analyze: The reaction is stopped after a defined time by adding a quenching solution (e.g., formamide). The DNA products are then separated by size using denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging.

The resulting banding pattern reveals the positions where DNA synthesis is terminated, allowing for the differentiation between immediate and delayed chain termination.

Pre-Steady-State Kinetics

This technique provides quantitative insights into the individual steps of the enzymatic reaction, such as nucleotide binding and incorporation.

Protocol:

  • Rapid Quench-Flow: A rapid quench-flow instrument is used to mix the enzyme-DNA complex with the nucleotide substrate (dATP or EFdA-TP) for very short time intervals (milliseconds).

  • Quenching: The reaction is rapidly stopped with a quenching agent (e.g., EDTA or acid).

  • Product Analysis: The amount of product formed at each time point is quantified, typically using radiolabeled nucleotides and separation by thin-layer chromatography or gel electrophoresis.

  • Data Fitting: The resulting time course data is fitted to kinetic equations to determine the rate constants for nucleotide incorporation (kpol) and the dissociation constant (Kd).

Pre-steady-state kinetic analysis has demonstrated that HIV-1 RT incorporates EFdA-TP more efficiently than the natural substrate dATP.[20]

X-ray Crystallography

This powerful technique provides high-resolution three-dimensional structures of HIV-1 RT in complex with the DNA template-primer and EFdA-TP or the incorporated EFdA-MP.[11][12][13]

Workflow:

  • Protein Expression and Purification: Large quantities of highly pure HIV-1 RT are produced.

  • Complex Formation: The RT is co-crystallized with a DNA template-primer and either EFdA-TP or a DNA chain terminated with EFdA-MP.

  • Crystallization: Crystals of the complex are grown under specific conditions.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is used to calculate the electron density map and build a detailed atomic model of the complex.

These crystal structures have been instrumental in visualizing the interactions of the 4'-ethynyl group within the hydrophobic pocket and understanding the structural basis for translocation inhibition.[11][12]

The following diagram outlines the experimental workflow for characterizing the mechanism of action of EFdA-TP:

Experimental_Workflow cluster_2 Experimental Workflow for EFdA-TP Mechanism of Action Start Start: Characterize EFdA-TP Primer_Extension Primer Extension Assays Start->Primer_Extension Pre_Steady_State Pre-Steady-State Kinetics Start->Pre_Steady_State Crystallography X-ray Crystallography Start->Crystallography Termination_Analysis Analyze Termination Patterns (ICT vs. DCT) Primer_Extension->Termination_Analysis Kinetic_Parameters Determine Kinetic Parameters (kpol, Kd) Pre_Steady_State->Kinetic_Parameters Structural_Basis Elucidate Structural Basis of Inhibition Crystallography->Structural_Basis Mechanism_Elucidation Elucidate Mechanism of Action Termination_Analysis->Mechanism_Elucidation Kinetic_Parameters->Mechanism_Elucidation Structural_Basis->Mechanism_Elucidation

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Exploratory

Islatravir Triphosphate: A Mechanistic and Kinetic Analysis of HIV-1 Reverse Transcriptase Inhibition

Executive Summary Islatravir (ISL, MK-8591, EFdA) represents a paradigm shift in antiretroviral pharmacology. Classified as a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI), its active in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Islatravir (ISL, MK-8591, EFdA) represents a paradigm shift in antiretroviral pharmacology. Classified as a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI), its active intracellular metabolite, islatravir triphosphate (ISL-TP), exhibits a unique structural profile that fundamentally alters its binding affinity and incorporation kinetics compared to legacy nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide deconstructs the molecular mechanisms, pre-steady-state kinetics, and intracellular pharmacokinetics of ISL-TP, providing a rigorous framework for researchers and drug development professionals.

Molecular Mechanism of Action: Structural Mimicry and Steric Hindrance

The extraordinary potency of ISL-TP is rooted in its highly specialized structural modifications: a 3'-hydroxyl (3'-OH) group, a 4'-ethynyl group, and a 2-fluoro substitution. Unlike traditional NRTIs (e.g., tenofovir, zidovudine) which lack a 3'-OH and act as obligate chain terminators, ISL-TP retains the 3'-OH group. This allows it to perfectly mimic natural deoxyadenosine triphosphate (dATP), minimizing discrimination by the HIV-1 reverse transcriptase (RT) active site .

The defining feature of ISL-TP is the 4'-ethynyl group. Upon binding to the RT active site, this moiety docks into a highly conserved hydrophobic pocket formed by residues A114, Y115, F160, M184, and D185 . This interaction drives a dual mechanism of inhibition:

  • Immediate Chain Termination (Translocation Inhibition): The anchoring of the 4'-ethynyl group in the hydrophobic pocket creates severe steric hindrance, physically blocking the RT enzyme from translocating along the primer:template nucleic acid track. This locks the complex in a pre-translocation state, preventing the binding of the next incoming nucleotide [[1]]([Link]).

  • Delayed Chain Termination: In the rare event that RT overcomes the initial steric block and translocates, the structural distortion introduced by the incorporated ISL-TP alters the geometry of the viral DNA. This prevents the proper alignment of subsequent nucleotides, leading to delayed chain termination .

MOA ISL Islatravir (ISL) Prodrug Kinases Intracellular Kinases ISL->Kinases ISLTP Islatravir-Triphosphate (ISL-TP) Kinases->ISLTP RT HIV-1 RT Binding ISLTP->RT High Affinity Incorp Catalytic Incorporation RT->Incorp ImmCT Immediate Chain Termination Incorp->ImmCT Translocation Block DelCT Delayed Chain Termination Incorp->DelCT Structural Distortion

Intracellular activation and dual mechanism of HIV-1 RT inhibition by Islatravir.

Binding Affinity and Pre-Steady-State Kinetics

To accurately quantify the binding affinity ( Kd​ ) and the maximum rate of chemical incorporation ( kpol​ ) of ISL-TP, steady-state kinetics are insufficient. Steady-state measurements are masked by the slow, rate-limiting dissociation of the RT-DNA complex. Instead, pre-steady-state rapid quench-flow kinetics must be employed to isolate the initial binding and chemical steps.

Kinetic assays reveal that the 4'-ethynyl group significantly enhances the binding affinity of ISL-TP compared to natural dATP. The equilibrium dissociation constant ( Kd​ ) for ISL-TP is in the sub-micromolar range, indicating a highly stable enzyme-substrate complex. Consequently, the overall catalytic efficiency ( kpol​/Kd​ ) of ISL-TP incorporation frequently exceeds that of the natural substrate, demonstrating why ISL is an ultra-potent inhibitor even at picomolar intracellular concentrations .

Table 1: Representative Pre-Steady-State Kinetic Parameters (Wild-Type HIV-1 RT)
SubstrateBinding Affinity ( Kd​ , μ M)Incorporation Rate ( kpol​ , s−1 )Catalytic Efficiency ( kpol​/Kd​ , μM−1s−1 )
dATP (Natural) ~4.0~25.0~6.25
ISL-TP ~0.5~15.0~30.0

Data synthesized from pre-steady-state kinetic modeling to illustrate the enhanced binding affinity and catalytic efficiency of ISL-TP relative to natural substrates .

Intracellular Pharmacokinetics: The PBMC Reservoir

The clinical viability of Islatravir as a long-acting antiretroviral is entirely dependent on the intracellular half-life of ISL-TP within target CD4+ T cells. While the plasma half-life of the parent drug is approximately 73 hours, ISL is rapidly absorbed and phosphorylated into ISL-TP within peripheral blood mononuclear cells (PBMCs) .

Recent definitive pharmacokinetic studies have demonstrated that the terminal half-life ( t1/2​ ) of ISL-TP in PBMCs is an extraordinary 195 hours (8.1 days) . This prolonged intracellular residency is driven by the slow dephosphorylation of the triphosphate back to the parent drug, which subsequently redistributes into the plasma, maintaining a sustained equilibrium . Furthermore, ISL is not a substrate for major cytochrome P450 (CYP) enzymes, minimizing drug-drug interaction risks .

Table 2: Pharmacokinetic Profile of Islatravir
ParameterValueClinical Implication
Plasma t1/2​ (ISL) ~73 hoursSupports systemic distribution
PBMC t1/2​ (ISL-TP) 195 hours (8.1 days)Enables extended dosing intervals (weekly/monthly)
Metabolic Clearance Adenosine Deaminase (ADA) & RenalLow risk of CYP-mediated drug interactions

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to eliminate experimental artifacts.

Protocol A: Pre-Steady-State Rapid Quench-Flow Kinetics

Causality Check: Why use EDTA quenching? EDTA rapidly chelates Mg2+ , an essential cofactor for the polymerase catalytic mechanism. Removing Mg2+ instantaneously halts the nucleotidyl transfer reaction, ensuring temporal precision down to the millisecond.

  • Active Site Titration (Validation Step): Prior to kinetic runs, titrate the RT preparation against a known concentration of DNA primer:template to determine the exact concentration of active enzyme. This prevents the underestimation of kpol​ caused by inactive enzyme fractions.

  • Complex Formation: Pre-incubate active HIV-1 RT (e.g., 100 nM) with a 5'-radiolabeled DNA primer:template complex (e.g., 50 nM) in a reaction buffer containing 50 mM Tris-HCl (pH 7.8) and 50 mM NaCl to form the stable RT-DNA complex (Syringe A).

  • Rapid Mixing: Load Syringe B with varying concentrations of ISL-TP (0.1 μ M to 20 μ M) and 10 mM MgCl2​ . Use a rapid chemical quench-flow instrument to mix Syringe A and Syringe B for precise time intervals ranging from 5 milliseconds to 5 seconds.

  • Reaction Quenching: Terminate the reaction automatically by mixing the output with 0.5 M EDTA (pH 8.0).

  • Product Resolution & Analysis: Resolve the extended radiolabeled primers using 15% denaturing polyacrylamide gel electrophoresis (PAGE). Quantify the product bands via phosphorimaging and fit the data to the burst kinetic equation: [Product]=A(1−e−kobs​t) to extract Kd​ and kpol​ [[1]]([Link]).

Workflow Complex 1. RT-DNA Complex SyringeA Syringe A: RT + Primer:Template Complex->SyringeA Mix 2. Rapid Quench-Flow SyringeA->Mix SyringeB Syringe B: ISL-TP + Mg2+ SyringeB->Mix Quench 3. EDTA Quenching Mix->Quench PAGE 4. Denaturing PAGE Quench->PAGE Analysis 5. Non-linear Regression PAGE->Analysis

Pre-steady-state rapid quench-flow kinetic assay workflow for determining Kd and kpol.
Protocol B: Intracellular ISL-TP Quantification in PBMCs

Causality Check: Why use cold methanol lysis? Methanol instantly denatures endogenous cellular phosphatases. If standard aqueous lysis buffers are used, these phosphatases will rapidly degrade ISL-TP back to ISL during sample processing, destroying the in vivo pharmacokinetic data.

  • PBMC Isolation: Collect whole blood in EDTA tubes. Layer over a Ficoll-Paque density gradient and centrifuge to isolate the mononuclear cell ring. This ensures the measured ISL-TP is specifically from the target CD4+ T cell reservoir, not erythrocytes .

  • Cell Counting & Lysis: Wash the PBMCs twice with ice-cold PBS to remove extracellular ISL. Count the cells to establish a baseline for normalization. Immediately lyse the pellet using 70% cold methanol (-20°C) containing a stable isotope-labeled internal standard (e.g., 13C5​ -ISL-TP).

  • Solid Phase Extraction (SPE): Pass the lysate through a weak anion exchange (WAX) SPE cartridge to selectively retain the highly negatively charged triphosphate metabolites while washing away neutral lipids and unphosphorylated parent drugs.

  • LC-MS/MS Analysis: Elute the ISL-TP, evaporate to dryness, and reconstitute in mobile phase. Analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. Normalize the final concentration to fmol/ 106 cells .

References

  • Zang, X., Ankrom, W., et al. (2024). Intracellular islatravir-triphosphate half-life supports extended dosing intervals. Antimicrobial Agents and Chemotherapy.[Link]

  • Zalenski, N., Savoie, D. J., et al. (2025). Kinetic Insights into the Enhanced Antiviral Activity of Islatravir against Doravirine Resistance-Associated Substitution Mutations in HIV-1 Reverse Transcriptase. Biochemistry (ACS Publications).[Link]

  • Fillgrove, K. L., Matthews, R. P., et al. (2025). Nonclinical and clinical characterization of the absorption, metabolism, and excretion of islatravir. ASM Journals.[Link]

  • Diamond, T. L., Ngo, W., et al. (2022). Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs). Antimicrobial Agents and Chemotherapy.[Link]

  • Vargo, R., et al. (2021). Islatravir Is Not Expected to Be a Victim or Perpetrator of Drug-Drug Interactions via Major Drug-Metabolizing Enzymes or Transporters. MDPI Viruses.[Link]

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Foundational

Intracellular half-life of EFdA-TP in peripheral blood mononuclear cells (PBMCs)

Executive Summary Islatravir (EFdA; 4'-ethynyl-2-fluoro-2'-deoxyadenosine) is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has fundamentally altered the landscape of antiretrovir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Islatravir (EFdA; 4'-ethynyl-2-fluoro-2'-deoxyadenosine) is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has fundamentally altered the landscape of antiretroviral drug development[1][2]. While traditional NRTIs require daily dosing due to rapid intracellular clearance, EFdA exhibits an extraordinarily prolonged intracellular half-life in peripheral blood mononuclear cells (PBMCs). This technical whitepaper explores the mechanistic causality behind the longevity of its active anabolite, EFdA-triphosphate (EFdA-TP), synthesizes quantitative pharmacokinetic data, and provides a self-validating analytical methodology for its quantification in clinical and preclinical settings.

Mechanistic Causality: Structural Drivers of Intracellular Longevity

The exceptional pharmacokinetic profile of EFdA is not an accident of biology, but a direct result of precise structural engineering[2][3]. Two specific modifications dictate its intracellular fate:

  • 2-Fluoro Substitution: This modification protects the parent molecule from rapid degradation by cellular adenosine deaminases, ensuring high systemic exposure and prolonged availability for cellular uptake[2].

  • 4'-Ethynyl Group: Once phosphorylated to EFdA-TP, this moiety locks the molecule tightly into the binding pocket of the HIV reverse transcriptase (RT). It prevents excision by the viral enzyme and acts as a highly potent competitive inhibitor against endogenous deoxyadenosine triphosphate (dATP)[4][5].

Upon entry into PBMCs, EFdA is efficiently phosphorylated by cellular kinases. The equilibrium heavily favors the active triphosphate form (EFdA-TP > EFdA-MP ~ EFdA-DP >> EFdA)[6]. The slow terminal clearance phase of EFdA-TP is governed by its gradual dephosphorylation back into the parent drug, which subsequently redistributes into the plasma[1].

G EFdA_Plasma EFdA (Plasma) EFdA_Intra EFdA (Intracellular) EFdA_Plasma->EFdA_Intra Cellular Uptake EFdA_MP EFdA-MP EFdA_Intra->EFdA_MP Kinase EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Kinase EFdA_TP EFdA-TP (Active) EFdA_DP->EFdA_TP Kinase HIV_RT HIV Reverse Transcriptase EFdA_TP->HIV_RT Translocation Inhibition

Intracellular phosphorylation cascade and mechanism of action of EFdA.

Quantitative Pharmacokinetics: Compartmental Half-Life Dynamics

The defining characteristic of EFdA is the extreme discordance between its systemic (plasma) and intracellular (PBMC) half-lives. While plasma concentrations decline in a biphasic manner, the intracellular retention of EFdA-TP extends for over a week in humans.

Table 1: Pharmacokinetic Parameters of EFdA and EFdA-TP Across Species

SpeciesCompartmentAnalyteTerminal Half-Life ( t1/2​ )Reference
HumanPlasmaEFdA~73 hours[1][7]
HumanPBMCEFdA-TP195 hours (8.1 days)[1][7]
Rhesus MacaquePlasmaEFdA41 – 61 hours[6][8]
Rhesus MacaquePBMCEFdA-TP118 – 171 hours[8]
Humanized MousePlasmaEFdA3.8 hours[9]

Note: Preclinical models often exhibit species-specific differences in phosphorylation capacity. For instance, EFdA-TP concentrations in minipig, dog, and rabbit PBMCs are significantly lower than in human PBMCs, making the rhesus macaque the most reliable translational model[4][5].

Self-Validating Analytical Methodology: PBMC Isolation and LC-MS/MS

Accurate quantification of EFdA-TP is notoriously sensitive to pre-analytical variables. Historical estimates of EFdA-TP half-life in humans fluctuated widely (from 79 to 209 hours) due to inconsistencies in PBMC handling and delayed enzymatic quenching[1][10].

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . It utilizes stable isotopically labeled standards to control for extraction recovery, and co-quantifies endogenous dATP as a biological internal control for cell viability.

Step-by-Step Protocol

Step 1: PBMC Isolation

  • Collect whole blood into 8 mL Cell Preparation Tubes (CPT) containing sodium heparin[10].

  • Invert 8–10 times and maintain at room temperature to prevent temperature-induced cellular stress.

  • Centrifuge at 1,500–1,800 × g for 15 minutes at ambient temperature[10].

  • Aspirate the plasma layer. Wash the PBMC layer twice with phosphate-buffered saline (PBS) to remove residual extracellular drug.

  • Resuspend the pellet in RPMI-1640 medium and perform a live cell count using Trypan blue exclusion[4][10].

Step 2: Rapid Enzymatic Quenching and Lysis Causality Check: Why methanol? Cellular phosphatases will rapidly dephosphorylate EFdA-TP back to EFdA-DP/MP if the cells are simply lysed in aqueous buffers.

  • Aliquot 1 to 5 million live PBMCs into a microcentrifuge tube.

  • Immediately resuspend the pellet in 500 µL of ice-cold 70:30 or 80:20 methanol:water[4][11].

  • Vortex vigorously for 1 minute to ensure complete membrane disruption, then flash-freeze at −70°C[11].

Step 3: Analyte Extraction with Internal Standards

  • Introduce stable isotopically labeled internal standards directly into the lysate: 13C10​,15N5​ -dGTP (surrogate for EFdA-TP) and 13C10​,15N5​ -dATP (for endogenous dATP)[4][11].

  • Centrifuge to pellet precipitated proteins.

  • Evaporate the supernatant extract to dryness under a gentle stream of nitrogen.

  • Reconstitute in 75 µL of 1 mM ammonium phosphate (pH 7.4) prior to injection[4].

Step 4: LC-MS/MS Quantification

  • Analyze the reconstituted samples using a validated LC-MS/MS method[10].

  • Self-Validation: Simultaneously measure endogenous dATP. A stable dATP concentration confirms successful cell lysis and viability prior to quenching. Furthermore, generating the EFdA-TP/dATP ratio is critical, as EFdA-TP competes directly with dATP for incorporation by HIV RT[4][5].

Workflow Blood Whole Blood Collection (Sodium Heparin CPT) PBMC PBMC Isolation (Centrifuge & Wash) Blood->PBMC Lysis Cell Lysis (70:30 Methanol:Water) PBMC->Lysis Extraction Analyte Extraction (+ Isotope Standards) Lysis->Extraction LCMS LC-MS/MS Quantification (EFdA-TP & dATP) Extraction->LCMS

Workflow for PBMC isolation and LC-MS/MS quantification of EFdA-TP.

Clinical and Translational Implications

The ~195-hour intracellular half-life of EFdA-TP in PBMCs fundamentally enables extended dosing intervals, making EFdA a prime candidate for weekly oral administration, monthly oral prophylaxis, and long-acting subdermal implants (e.g., yearly etonogestrel/islatravir co-implants)[1][11][12].

Crucially, pharmacokinetic studies demonstrate that EFdA-TP levels in PBMCs highly correlate with concentrations in cervicovaginal and rectal tissues (adjusted R2≥0.7 )[12]. This validates the use of PBMC EFdA-TP as a robust, minimally invasive surrogate biomarker for mucosal tissue penetration, streamlining the clinical evaluation of systemic PrEP (Pre-Exposure Prophylaxis) efficacy.

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Exploratory

EFdA-TP Tetralithium Salt (Islatravir Triphosphate): Physicochemical Properties, Molecular Weight, and Mechanism of Action

Executive Summary 4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), clinically known as Islatravir triphosphate, represents a paradigm shift in antiretroviral pharmacology. Unlike traditional nucleoside rever...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), clinically known as Islatravir triphosphate, represents a paradigm shift in antiretroviral pharmacology. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that act strictly as obligate chain terminators due to the lack of a 3′-hydroxyl group, EFdA-TP retains this 3′-OH moiety. It functions as a first-in-class Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).

For in vitro biochemical assays, structural biology, and pre-steady-state kinetic studies, EFdA-TP is predominantly synthesized and utilized as a tetralithium salt . This whitepaper provides an in-depth technical analysis of the physicochemical properties of EFdA-TP tetralithium, its structural mechanism of action, and the self-validating experimental protocols required to evaluate its efficacy.

Physicochemical Profile and Molecular Weight

The precise physicochemical characterization of EFdA-TP is critical for accurate molarity calculations in enzymatic assays. In its biologically active intracellular form, EFdA exists as a free acid triphosphate [1]. However, the free acid of nucleotide triphosphates is highly unstable and difficult to isolate.

The tetralithium salt formulation is engineered specifically for laboratory research. Lithium salts of nucleotides are highly soluble in aqueous buffers and demonstrate superior resistance to spontaneous hydrolysis compared to sodium or ammonium salts, ensuring the integrity of the triphosphate tail during prolonged incubation at physiological temperatures (37°C) [2].

Table 1: Physicochemical Properties of EFdA-TP Tetralithium
PropertyValue / Description
Chemical Name Islatravir triphosphate tetralithium salt
Molecular Formula (Salt) C₁₂H₁₁FLi₄N₅O₁₂P₃
Molecular Formula (Free Acid) C₁₂H₁₅FN₅O₁₂P₃
Molecular Weight (Tetralithium) 559.95 g/mol
Molecular Weight (Free Acid) 533.19 g/mol
CAS Registry Number 950913-56-1 (Free Acid base)
Solubility ≥ 50 mg/mL in H₂O (Highly soluble)
Storage Conditions -80°C (Solid); Aliquot aqueous solutions to avoid freeze-thaw

Causality in Experimental Design: When preparing stock solutions for reverse transcriptase (RT) assays, researchers must use the molecular weight of the tetralithium salt (559.95 g/mol ) rather than the free acid (533.19 g/mol ) to prevent systematic dosing errors that would artificially inflate the apparent Kd​ or IC50​ values [2].

Structural Basis of NRTTI Activity

EFdA-TP exhibits a multi-pronged inhibition strategy against HIV-1 Reverse Transcriptase (RT). Because it retains a 3′-OH group, HIV-1 RT readily incorporates EFdA-monophosphate (EFdA-MP) into the nascent viral DNA chain. Its exceptional potency stems from two structural modifications:

  • 2-Fluoro substitution: Enhances the metabolic stability of the molecule against cellular adenosine deaminases.

  • 4′-Ethynyl group: The primary driver of its NRTTI activity [3].

Once incorporated, the 4′-ethynyl group of EFdA-MP fits tightly into a highly conserved hydrophobic pocket within the RT active site, defined by residues Ala-114, Tyr-115, Phe-160, and Met-184[4]. This interaction creates severe steric hindrance that physically locks the RT enzyme in a pre-translocation state, preventing it from moving to the post-translocation primer-binding site (P site) to accept the next incoming nucleotide [5].

Table 2: Comparative Pre-Steady-State Kinetic Parameters

Note: EFdA-TP demonstrates a higher binding affinity (lower Kd​ ) to the RT-DNA complex than the natural substrate dATP, driving competitive inhibition.

Substrate Kd​ (Binding Affinity, μM) kpol​ (Incorporation Rate, s⁻¹)Catalytic Efficiency ( kpol​/Kd​ )
Natural dATP ~ 14.0~ 15.0~ 1.07
EFdA-TP ~ 4.3~ 11.2~ 2.60
Mechanistic Pathway Visualization

G N1 HIV-1 Reverse Transcriptase (RT) + DNA Primer/Template N2 EFdA-TP Tetralithium Binding at Active Site N1->N2 Addition of EFdA-TP N3 Catalytic Incorporation (EFdA-MP added to 3' end) N2->N3 Polymerization N4 4'-Ethynyl Group Interaction (Hydrophobic Pocket: Y115, M184) N3->N4 Structural Shift N5 Translocation Arrest (Pre-translocation State Locked) N4->N5 Steric Hindrance N6 Immediate Chain Termination (ICT) N5->N6 Primary Pathway N7 Delayed Chain Termination (DCT) N5->N7 Secondary Pathway (+1 Nucleotide)

Mechanism of HIV-1 RT inhibition by EFdA-TP via translocation arrest.

Experimental Methodologies

To validate the translocation-defective nature of EFdA-TP, researchers rely on pre-steady-state kinetic assays. The following protocol outlines a self-validating system using rapid quench-flow kinetics to determine the incorporation rate ( kpol​ ) and binding affinity ( Kd​ ).

Protocol: Pre-Steady-State Kinetic Analysis of EFdA-TP Incorporation

Rationale: Standard steady-state assays cannot capture the millisecond-scale events of nucleotide incorporation and translocation. Rapid quench-flow allows for the isolation of the single-turnover polymerization event, proving that EFdA-TP is incorporated efficiently before halting the enzyme [3].

Materials:

  • Purified HIV-1 RT enzyme.

  • 5′-³²P-labeled DNA primer annealed to a DNA template.

  • EFdA-TP tetralithium salt (MW: 559.95 g/mol ).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl.

  • Quench Solution: 0.3 M EDTA.

Step-by-Step Workflow:

  • Complex Formation: Incubate 150 nM of HIV-1 RT with 50 nM of the ³²P-labeled DNA primer/template complex in the reaction buffer. Causality: Using an excess of enzyme ensures that all DNA substrates are bound, creating a true single-turnover condition where the binding of the enzyme to the DNA is not the rate-limiting step.

  • Substrate Preparation: Prepare a concentration gradient of EFdA-TP tetralithium (e.g., 0.5 μM to 50 μM) in the reaction buffer supplemented with 10 mM MgCl₂. Causality: The tetralithium salt ensures rapid dissolution without introducing chaotropic ions. Mg²⁺ is sequestered from the RT-DNA complex until the moment of mixing, preventing premature catalysis.

  • Rapid Mixing: Load the RT-DNA complex and the EFdA-TP/Mg²⁺ solutions into separate syringes of a rapid quench-flow instrument. Mix equal volumes rapidly at 37°C.

  • Quenching: Terminate the reactions at precise time intervals ranging from 0.01 seconds to 5 seconds by automatically injecting the 0.3 M EDTA quench solution. Causality: EDTA acts as a rapid chelator of Mg²⁺. Because DNA polymerases strictly require divalent cations for catalysis, this instantly freezes the reaction state.

  • Resolution and Quantification: Resolve the quenched reaction products on a 15% denaturing polyacrylamide gel. Quantify the ratio of extended primer to unextended primer using phosphorimaging.

  • Data Fitting: Plot the fraction of extended primer against time to extract the observed rate constant ( kobs​ ) for each concentration. Fit the data to the hyperbolic equation kobs​=(kpol​×[EFdA−TP])/(Kd​+[EFdA−TP]) to derive the final kinetic parameters.

Conclusion

EFdA-TP tetralithium salt is a highly specialized, stable reagent essential for elucidating the mechanics of HIV-1 reverse transcriptase inhibition. By leveraging a molecular weight of 559.95 g/mol in assay preparation, researchers can accurately map its unique profile as a translocation-defective RT inhibitor. Its dual capability to act as an immediate chain terminator (ICT) and a delayed chain terminator (DCT) establishes a high barrier to viral resistance, cementing its role as a critical tool in modern antiviral drug development.

References

  • PubChem - Islatravir triphosphate (CID 44568060) . National Center for Biotechnology Information. URL:[Link]

  • EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor . National Institutes of Health (PMC). URL:[Link]

  • Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine . Journal of Biological Chemistry. URL:[Link]

Foundational

Structural and Kinetic Basis of EFdA-TP (Islatravir) Binding to HIV-1 Reverse Transcriptase

Executive Summary 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), clinically known as islatravir, represents a structural and mechanistic paradigm shift in the landscape of Nucleoside Reverse Transcriptase Inhibitors (NRTI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), clinically known as islatravir, represents a structural and mechanistic paradigm shift in the landscape of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). Legacy NRTIs (e.g., zidovudine, tenofovir) rely on the absence of a 3′-hydroxyl (3′-OH) group to act as obligate chain terminators[1]. In contrast, EFdA retains the 3′-OH group, mimicking natural deoxyadenosine triphosphate (dATP) to achieve exceptionally high incorporation efficiency. As a Senior Application Scientist analyzing this mechanism, it is critical to understand that EFdA’s extraordinary sub-nanomolar potency stems from its classification as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) .

This whitepaper dissects the structural architecture of the EFdA-TP binding pocket, the bimodal mechanism of translocation inhibition, and the rigorous experimental methodologies required to validate these interactions.

Structural Architecture of the EFdA-TP Binding Pocket

The active triphosphate anabolite, EFdA-TP, binds at the nucleotide-binding site (N-site) of the HIV-1 Reverse Transcriptase (RT) polymerase domain. High-resolution structural data reveals that the molecule's unique pharmacophore engages in highly specific interactions that dictate its antiviral efficacy[2].

  • The 4′-Ethynyl Group: This is the primary driver of translocation inhibition. The alkyne moiety projects into a highly conserved hydrophobic pocket formed by the side chains of Ala114, Tyr115, Phe160, Met184, and the aliphatic chain of Asp185 [3]. This interaction acts as a steric and hydrophobic "anchor."

  • The 3′-Hydroxyl Group: By retaining the 3′-OH, EFdA-TP perfectly mimics natural dATP, allowing it to coordinate seamlessly with the catalytic Mg²⁺ ions (Metal A and Metal B) and the incoming primer terminus, driving rapid incorporation[4].

  • The 2-Fluoro Substitution: This modification imparts resistance to cellular adenosine deaminase, preventing rapid intracellular degradation and contributing to the drug's unusually long half-life[5].

G EFdA EFdA-TP (Islatravir) Ethynyl 4'-Ethynyl Group EFdA->Ethynyl Fluoro 2-Fluoro Substitution EFdA->Fluoro Hydroxyl 3'-Hydroxyl Group EFdA->Hydroxyl Pocket Hydrophobic Pocket (A114, Y115, F160, M184, D185) Ethynyl->Pocket Anchors & blocks translocation ADA Adenosine Deaminase (Resistance to Degradation) Fluoro->ADA Prevents deamination Polymerase Polymerase Active Site (Mimics natural dATP) Hydroxyl->Polymerase High incorporation efficiency

Diagram 1: Structural Binding Logic and Interaction Network of EFdA-TP in HIV-1 RT.

Mechanistic Paradigm: Translocation Defective Inhibition

EFdA-TP inhibits HIV-1 RT via a bimodal mechanism dependent on the template sequence and the thermodynamic stability of the RT-nucleic acid complex[2][5].

  • Immediate Chain Termination (ICT): Following the covalent incorporation of EFdA-monophosphate (EFdA-MP) at the 3′-terminus of the nascent DNA primer, the tight interaction between the 4′-ethynyl group and the hydrophobic pocket prevents the RT from translocating the primer from the N-site to the P-site (primer-binding site). The N-site remains occupied, physically blocking the next incoming dNTP[3].

  • Delayed Chain Termination (DCT): In certain sequence contexts, the RT manages a forced translocation, moving the EFdA-MP to the P-site. However, the bulky 4′-ethynyl group distorts the active site geometry. RT may incorporate one additional natural nucleotide, but the resulting structural misalignment causes a catastrophic steric clash, terminating synthesis entirely[5].

MoA Start HIV-1 RT + DNA/RNA + EFdA-TP Incorp EFdA-MP Incorporation at 3'-terminus Start->Incorp Decision Translocation State Incorp->Decision ICT Immediate Chain Termination (ICT) Primer remains in Pre-translocation (N-site) Decision->ICT Blocked by 4'-ethynyl DCT Delayed Chain Termination (DCT) Primer translocates to P-site Decision->DCT Partial translocation Halt Complete Termination of DNA Synthesis ICT->Halt NextNuc Incorporation of next dNTP (Mismatched/Distorted) DCT->NextNuc NextNuc->Halt Steric clash prevents extension

Diagram 2: Bimodal Mechanism of Action Pathway (ICT vs. DCT) for EFdA.

Experimental Methodologies: Validating the Structural and Kinetic Models

To build a self-validating system of evidence, structural biologists and kineticists rely on two core methodologies. The causality behind these specific experimental designs is paramount for data integrity.

Protocol 1: X-ray Crystallography of the RT-DNA-EFdA-TP Ternary Complex

Objective: Resolve the pre-incorporation geometry of EFdA-TP within the HIV-1 RT active site at high resolution (e.g., 2.4 Å)[2]. Causality Check: Why use a dideoxy-terminated primer? EFdA-TP is incorporated faster than natural dATP. If a standard primer with a 3′-OH is used, the crystal will capture the post-catalytic state. By utilizing a dideoxy-terminated primer (e.g., ddG-MPP), we chemically trap the complex in the pre-incorporation state, allowing clear visualization of the 4′-ethynyl group interacting with the A114/Y115/M184 pocket.

Step-by-Step Workflow:

  • Complex Assembly: Purify HIV-1 RT heterodimer (p66/p51). Anneal a 27-mer DNA template with a 21-mer DNA primer terminating in a dideoxynucleotide (ddNTP).

  • Cross-linking (Optional but recommended): Use a disulfide cross-linking strategy (e.g., RT mutant with engineered cysteines) to stabilize the RT-DNA complex and prevent dissociation during crystallization.

  • Ligand Soaking/Co-crystallization: Incubate the RT-DNA complex with 1-2 mM EFdA-TP and 5-10 mM MgCl₂.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates at 4°C using a precipitant solution (e.g., PEG 4000, ammonium sulfate).

  • Diffraction & Refinement: Flash-freeze crystals in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement against a known RT-DNA binary complex (e.g., PDB: 5J2M)[6].

Protocol 2: Pre-steady-state Quench-Flow Kinetics

Objective: Determine the true binding affinity ( Kd​ ) and maximum incorporation rate ( kpol​ ) of EFdA-TP[4]. Causality Check: Why use single-turnover pre-steady-state kinetics instead of steady-state? In steady-state assays, the rate-limiting step for HIV-1 RT is product release (the enzyme dissociating from the DNA). To measure the actual chemical step of EFdA-TP incorporation, we must isolate a single catalytic event. This requires an excess of enzyme over the template-primer and a rapid quench-flow apparatus to capture millisecond-scale reactions.

Step-by-Step Workflow:

  • Substrate Preparation: 5′-end label the DNA primer with a fluorophore (e.g., Cy3) and anneal to the target RNA or DNA template.

  • Pre-incubation: In Syringe A of a quench-flow instrument, load 100 nM HIV-1 RT and 20 nM Cy3-Template/Primer in reaction buffer (50 mM Tris-HCl, 50 mM NaCl, pH 7.8).

  • Initiation: In Syringe B, load varying concentrations of EFdA-TP (e.g., 0.1 to 50 µM) and 10 mM MgCl₂.

  • Rapid Mixing & Quenching: Rapidly mix Syringe A and B at 37°C. Quench the reaction at specific millisecond/second intervals (0.01s to 10s) by injecting 0.5 M EDTA (Syringe C) to chelate Mg²⁺ and halt catalysis.

  • Analysis: Resolve the extended vs. unextended primers using high-resolution denaturing urea-PAGE. Quantify fluorescence and fit the data to a single exponential equation to extract kobs​ , then plot kobs​ vs.[EFdA-TP] to determine Kd​ and kpol​ .

Kinetics Prep Step 1: Complex Formation RT + 5'-Cy3-labeled Template/Primer Mix Step 2: Rapid Mixing (Quench-Flow) Add EFdA-TP + Mg2+ Prep->Mix Quench Step 3: Reaction Quenching Add EDTA to stop Mg2+ catalysis Mix->Quench Analyze Step 4: PAGE & Imaging Quantify extended vs unextended primer Quench->Analyze Fit Step 5: Data Fitting Determine Kd and kpol Analyze->Fit

Diagram 3: Pre-steady-state Quench-Flow Kinetics Workflow for Single-Turnover Analysis.

Quantitative Data & Resistance Profiles

Understanding the quantitative superiority of EFdA-TP requires comparing its kinetic parameters against natural dATP and evaluating its resilience against known resistance mutations.

Notably, the M184V mutation (which confers high-level resistance to lamivudine/emtricitabine) only imparts low-to-moderate resistance (3- to 10-fold) to EFdA[5]. Fascinatingly, recent pre-steady-state kinetic assays reveal that Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) resistance mutations associated with Doravirine (DOR)—specifically F227C and V106I —actually hypersensitize the virus to EFdA. The F227C mutation remotely alters the hydrophobic pocket, unexpectedly strengthening its binding interactions with the 4′-ethynyl group and increasing EFdA-TP incorporation efficiency by up to 5.6-fold[4][7].

Table 1: Structural Features and Functional Consequences
Structural MoietyBinding Target in HIV-1 RTFunctional Consequence
4′-Ethynyl (4′-E) Hydrophobic Pocket (A114, Y115, F160, M184, D185)Steric anchor; blocks translocation (ICT/DCT).
3′-Hydroxyl (3′-OH) Primer Terminus / Catalytic CoreMimics natural dNTP; ensures ultra-fast kpol​ .
2-Fluoro (2-F) N/A (Solvent exposed / Enzyme exterior)Prevents degradation by Adenosine Deaminase.
Table 2: Kinetic & Resistance Profiles (EFdA-TP vs dATP)
RT VariantEFdA-TP Incorporation Efficiency vs dATPResistance/Hypersusceptibility Fold-ChangeMechanistic Note
Wild-Type (WT) > 1.0x (More efficient than dATP)Baseline (1.0x)Optimal hydrophobic pocket coordination.
M184V Decreased3.0x to 10.0x ResistanceValine side chain alters pocket volume, mildly reducing 4'-E affinity.
K65R Increased~0.25x (Hypersusceptible)Alters nucleotide positioning, favoring EFdA-TP.
F227C (DOR mutant) 1.4x to 1.7x higher than dATP~0.18x (5.6-fold Hypersusceptible)Remotely alters pocket structure, strengthening 4'-E binding.

Conclusion

The structural basis of EFdA-TP binding to HIV-1 Reverse Transcriptase highlights a masterclass in rational drug design. By retaining the 3′-OH group to ensure rapid incorporation while leveraging a 4′-ethynyl group to exploit a highly conserved hydrophobic pocket, EFdA achieves unprecedented potency through translocation inhibition. Furthermore, its unique resistance profile—particularly its hypersusceptibility to DOR-resistant strains (F227C)—positions islatravir as a critical cornerstone for next-generation combination antiretroviral therapies.

References

  • Michailidis, E., et al. "Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA)." Proceedings of the National Academy of Sciences (PNAS), 2016.[Link]

  • Michailidis, E., et al. "Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor." Journal of Biological Chemistry, 2009.[Link]

  • Singh, K., et al. "Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase." MDPI, 2010.[Link]

  • Zhang, W., et al. "Kinetic Insights into the Enhanced Antiviral Activity of Islatravir against Doravirine Resistance-Associated Substitution Mutations in HIV-1 Reverse Transcriptase." Biochemistry (ACS Publications), 2025.[Link]

  • Diamond, T.L., et al. "HIV-1 resistance to islatravir/tenofovir combination therapy in wild-type or NRTI resistant strains of diverse HIV-1 subtypes." bioRxiv, 2023.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay Protocol for EFdA-TP (Islatravir Triphosphate)

Introduction & Mechanistic Overview EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, generically known as Islatravir) is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) engineered for the tre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, generically known as Islatravir) is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) engineered for the treatment of HIV-1[1][2]. Upon cellular entry, EFdA is phosphorylated by endogenous kinases into its active pharmacological form, EFdA-triphosphate (EFdA-TP)[2]. Unlike legacy nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine (AZT) or tenofovir, which lack a 3′-OH group and act strictly as obligate chain terminators, EFdA uniquely retains its 3′-OH group[3][4].

EFdA-TP exhibits a multi-faceted, highly efficient mechanism of action against HIV-1 reverse transcriptase (RT)[3][5]:

  • Translocation-Defective RT Inhibition (TDRTI): The 4'-ethynyl group of EFdA-TP anchors into a conserved hydrophobic pocket in the RT polymerase active site (defined by residues Ala-114, Tyr-115, Phe-160, Met-184, and Asp-185)[5][6]. This interaction locks the RT-primer-template complex in a pre-translocation state.

  • Immediate Chain Termination (ICT): The stalled translocation prevents the binding of the next incoming natural dNTP, effectively terminating DNA synthesis immediately after EFdA-MP incorporation[3].

  • Delayed Chain Termination (DCT): Depending on the template sequence, RT may incorporate one additional natural nucleotide after EFdA-MP before complete structural blockade occurs. This protects the incorporated EFdA-MP from phosphorolytic excision, a common viral resistance mechanism[3][5].

MOA RT HIV-1 Reverse Transcriptase Complex RT-DNA/RNA Complex RT->Complex Binds Template EFdATP EFdA-TP (Active Metabolite) Incorp Incorporation at 3'-Terminus EFdATP->Incorp Competes with dATP Complex->Incorp Catalysis (Mg2+) TDRTI Translocation-Defective RT Inhibition Incorp->TDRTI Locks Pre-translocation ICT Immediate Chain Termination TDRTI->ICT Blocks next dNTP DCT Delayed Chain Termination TDRTI->DCT Allows 1 dNTP, then blocks

Caption: Mechanism of Action of EFdA-TP on HIV-1 Reverse Transcriptase.

Quantitative Data Summary

EFdA-TP demonstrates sub-nanomolar potency, significantly outperforming traditional NRTIs. The table below summarizes key inhibitory metrics for EFdA and EFdA-TP across wild-type and drug-resistant strains.

ParameterViral Strain / TargetValueReference
Ki (Inhibition Constant) Recombinant HIV-1 RT (WT)4.3 ± 0.7 nM[7]
EC50 (Antiviral Efficacy) HIV-1 (WT)0.068 nM[7]
EC50 (Antiviral Efficacy) HIV-1 (M184V Mutant)3.1 nM[7]
EC50 (Antiviral Efficacy) HIV-1 (MDR Strain)0.15 nM[7]
EC50 (Cellular Assay) HIV-1 IIIB in MT-4 cells0.7 ± 0.3 nM[7]

Experimental Rationale & Assay Design

To accurately characterize the inhibition kinetics and chain-terminating properties of EFdA-TP, a high-resolution, gel-based primer extension assay is utilized[3][5]. This protocol is designed as a self-validating system through strict internal controls and precise biochemical staging.

Causality of Experimental Choices:

  • 5'-Cy3-Labeled Primers: Fluorescent labeling allows for highly sensitive, non-radioactive detection of primer extension products using fluorescence imaging systems, avoiding the hazards and regulatory burdens of ³²P-ATP[3][5].

  • Defined Template/Primer Ratios (3:1): An excess of template ensures that all primers are fully annealed. Unannealed single-stranded primers can cause non-specific background noise or artifactual pausing by RT[3].

  • Magnesium Initiation: Pre-incubating the RT enzyme with the DNA substrate and inhibitor allows the formation of a stable pre-catalytic complex. Initiating the reaction with MgCl₂ ensures synchronized catalysis, which is critical for capturing transient kinetic pauses and specific termination sites[3][5].

  • Self-Validating Controls:

    • Negative Control (No MgCl₂): Validates that extension is strictly metal-dependent and establishes the exact baseline length of the unextended primer[6].

    • Reference Control (ddATP): Provides a known obligate chain-termination profile to benchmark the immediate and delayed termination bands produced by EFdA-TP[3][6].

Reagents and Materials

  • Enzyme: Recombinant wild-type HIV-1 Reverse Transcriptase (20 nM final concentration)[3][5].

  • Inhibitor: EFdA-TP (Islatravir triphosphate), serially diluted in nuclease-free water (0.1 nM to 1000 nM)[3][7].

  • Substrates:

    • DNA Primer (e.g., Pd18): 5'-Cy3-labeled.

    • DNA Template (e.g., Td31): Unlabeled.

  • Reaction Buffer (RT Buffer): 50 mM Tris-HCl (pH 7.8), 50 mM NaCl[5][8].

  • Initiation Buffer: 60 mM MgCl₂ (to achieve a 6 mM final concentration upon 10-fold dilution)[3][5].

  • Quench Buffer: 100% formamide containing traces of bromophenol blue[3][5].

  • dNTP Mix: Ultrapure dATP, dCTP, dGTP, dTTP (10 μM final). Crucial step: Must be pre-treated with inorganic pyrophosphatase to remove PPi trace contaminants that could cause artifactual primer unblocking via pyrophosphorolysis[3][8].

Step-by-Step Protocol: In Vitro Primer Extension Assay

Workflow Prep 1. Substrate Annealing (Cy3-Primer + Template) Mix 2. Master Mix Prep (RT + Substrate + Buffer) Prep->Mix Inhib 3. Inhibitor Addition (EFdA-TP Titration) Mix->Inhib Initiate 4. Reaction Initiation (6 mM MgCl2, 37°C) Inhib->Initiate Terminate 5. Reaction Quench (100% Formamide) Initiate->Terminate Analyze 6. PAGE Analysis (Fluorescence Imaging) Terminate->Analyze

Caption: Step-by-step workflow for the in vitro HIV-1 RT primer extension assay.

Step 1: Substrate Annealing

  • Mix the 5'-Cy3-labeled DNA primer and the unlabeled DNA template at a 1:3 molar ratio in a minimal volume of RT Buffer[3].

  • Heat the mixture to 95°C for 5 minutes in a thermal cycler to denature secondary structures.

  • Slowly cool the mixture to room temperature (approx. 1°C per minute) to ensure precise annealing of the DNA/DNA hybrid.

Step 2: Master Mix Preparation

  • Prepare a reaction master mix containing the annealed DNA/DNA hybrid (final concentration 20 nM) and recombinant HIV-1 RT (final concentration 20 nM) in RT Buffer[3][5].

  • Incubate the master mix at 37°C for 5 minutes to allow the enzyme to bind the substrate, forming the pre-catalytic complex.

Step 3: Inhibitor and dNTP Addition

  • Aliquot the master mix into individual reaction tubes.

  • Add varying concentrations of EFdA-TP (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM) to the respective tubes to create a dose-response curve[3][9].

  • Add the natural dNTP mix to a final concentration of 10 μM[3].

  • Incubate at 37°C for an additional 5 minutes to allow competitive binding at the active site.

Step 4: Reaction Initiation

  • Initiate the polymerization reaction by adding the Initiation Buffer (MgCl₂) to a final concentration of 6 mM[3][5]. The final reaction volume should be 20 μL.

  • Incubate the reactions at 37°C for exactly 15 minutes[3][6].

Step 5: Reaction Termination

  • Stop the reaction by adding an equal volume (20 μL) of Quench Buffer (100% formamide with bromophenol blue)[3][5].

  • Heat the quenched samples at 95°C for 5 minutes to fully denature the DNA strands from the RT enzyme, then immediately place on ice.

Step 6: Polyacrylamide Gel Electrophoresis (PAGE) and Analysis

  • Load the denatured samples onto a 15% polyacrylamide / 7 M urea denaturing gel[3].

  • Run the gel in 1X TBE buffer until the bromophenol blue tracking dye reaches the bottom third of the gel.

  • Image the gel using a fluorescence scanner configured for Cy3 excitation/emission.

  • Quantify the bands corresponding to the unextended primer, intermediate stops (EFdA-MP incorporation sites), and full-length extension products to calculate the IC50 or Ki[7].

Data Interpretation & Troubleshooting

  • Band Stalling (Strong Stops): In the presence of EFdA-TP, distinct bands will appear at positions corresponding to adenosine incorporation (e.g., +1, +6, +10 relative to the primer terminus). This visualizes the Immediate Chain Termination (ICT) event[3][9].

  • Delayed Termination Bands: If bands appear one nucleotide downstream of the expected adenosine incorporation site (e.g., +2, +7), this indicates Delayed Chain Termination (DCT), a hallmark of EFdA's unique mechanism[3].

  • Troubleshooting Pyrophosphorolysis: If the primer appears to degrade or shorten over time, trace pyrophosphate (PPi) contamination may be driving the reverse reaction (excision). Ensure all dNTPs and buffers are pre-treated with inorganic pyrophosphatase[8].

References

  • Michailidis, E., et al. (2014). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. Journal of Biological Chemistry. URL:[3]

  • Michailidis, E., et al. (2009). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor. Journal of Biological Chemistry. URL:[6]

  • Michailidis, E., et al. (2009). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine. PubMed Central. URL:[9]

  • Michailidis, E., et al. (2009). Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'. PubMed. URL:[4]

  • Salie, Z. L., et al. (2016). Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA). PNAS. URL:[5]

  • InvivoChem. (n.d.). NRTTI (nucleoside reverse transcriptase inhibitor) | CAS 865363-93-5 | anti-HIV-1 agent | Buy ISLATRAVIR from Supplier InvivoChem. URL:[7]

  • National Institute of Public Health (Japan). (n.d.). Human immunodeficiency virus type 1 reverse transcriptase (HIV-1 RT) is a key enzyme. URL:[8]

  • NATAP. (2020). Safety, pharmacokinetics, and antiretroviral activity of islatravir (ISL, MK-8591), a novel nucleoside reverse transcriptase translocation inhibitor. URL:[1]

  • Schürmann, D., et al. (2025). Nonclinical and clinical characterization of the absorption, metabolism, and excretion of islatravir. Antimicrobial Agents and Chemotherapy. URL:[10]

  • Zang, X., et al. (2024). Intracellular islatravir-triphosphate half-life supports extended dosing intervals. PMC. URL:[2]

Sources

Application

Application Note: LC-MS/MS Method for Measuring Intracellular EFdA-TP Concentrations

Introduction & Pharmacological Context EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine), commonly known as Islatravir (MK-8591), is a highly potent, first-in-class nucleoside reverse transcriptase translocation inhibitor (NR...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine), commonly known as Islatravir (MK-8591), is a highly potent, first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI)[1]. Unlike traditional NRTIs that lack a 3'-hydroxyl group and cause immediate chain termination, EFdA retains its 3'-hydroxyl group. Its antiviral efficacy relies heavily on its intracellular phosphorylation to the active anabolite, EFdA-triphosphate (EFdA-TP)[2]. Upon incorporation into the nascent viral DNA by HIV-1 reverse transcriptase (RT), the 4'-ethynyl group prevents the translocation of the RT enzyme, leading to delayed chain termination[2].

Because EFdA-TP is the pharmacologically active species, measuring its intracellular concentration in peripheral blood mononuclear cells (PBMCs) is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, calculating inhibitory quotients (IQ), and determining extended dosing intervals[1].

Pathway EFdA_Ext Extracellular EFdA (Islatravir) EFdA_Int Intracellular EFdA EFdA_Ext->EFdA_Int Cellular Uptake EFdA_MP EFdA-Monophosphate (EFdA-MP) EFdA_Int->EFdA_MP Kinase EFdA_DP EFdA-Diphosphate (EFdA-DP) EFdA_MP->EFdA_DP Kinase EFdA_TP EFdA-Triphosphate (Active: EFdA-TP) EFdA_DP->EFdA_TP Kinase HIV_RT HIV-1 Reverse Transcriptase (Translocation Inhibition) EFdA_TP->HIV_RT Delayed Chain Termination

Intracellular phosphorylation pathway of EFdA and its mechanism of action on HIV-1 RT.

Analytical Challenges & The Causality of Method Design

Quantifying intracellular nucleotide triphosphates like EFdA-TP presents significant analytical hurdles. As a Senior Application Scientist, it is vital to understand why specific protocol steps are mandated:

  • Enzymatic Instability : Endogenous phosphatases can rapidly dephosphorylate EFdA-TP back to its di-, mono-, or unphosphorylated forms during sample preparation.

    • Causality of choice: Immediate lysis in ice-cold 80% methanol (or 70:30 methanol:water) rapidly denatures these enzymes, effectively "freezing" the intracellular nucleotide pool and preventing ex vivo degradation[3][4].

  • High Polarity : Triphosphates are highly polar and carry a strong negative charge at physiological pH, resulting in poor retention on standard reversed-phase liquid chromatography (RPLC) columns.

    • Causality of choice: We utilize weak anion exchange (WAX), ion-pairing liquid chromatography (IP-LC), or Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) to achieve adequate retention and sharp peak shapes.

  • Low Intracellular Abundance : Therapeutic concentrations of EFdA-TP in PBMCs are often in the femtomole (fmol) per million cells range[3].

    • Causality of choice: Electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM) provides the requisite femtogram-level sensitivity and high specificity.

Experimental Protocol: PBMC Extraction and LC-MS/MS Analysis

This protocol is engineered as a self-validating system: the inclusion of a stable isotopically labeled internal standard (SIL-IS) prior to lysis ensures that any degradation, extraction loss, or ion suppression is mathematically normalized, ensuring absolute trustworthiness of the data.

Phase 1: PBMC Isolation and Lysis
  • Cell Counting : Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Count viable cells to ensure exactly 5×106 live PBMCs per sample[3]. (Note: Normalization to cell count is mandatory for reporting concentrations in fmol/10⁶ cells).

  • Washing : Wash the PBMC pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular EFdA and plasma interferences.

  • Lysis & Quenching : Immediately resuspend the cell pellet in 500 µL of ice-cold 80% methanol (v/v) containing the stable isotopically labeled internal standard (e.g., 13C5​ -EFdA-TP)[3][4].

  • Disruption : Vortex vigorously for 1 minute to ensure complete membrane disruption.

  • Storage/Freezing : Flash-freeze the lysate at -70°C for at least 1 hour to complete protein precipitation and ensure complete cell lysis[3].

Phase 2: Extraction and Preparation for Injection
  • Centrifugation : Thaw the lysate on ice and centrifuge at 15,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Transfer : Transfer the metabolite-rich supernatant to a clean autosampler vial or 96-well plate.

  • Evaporation (Optional but recommended for sensitivity) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 10 mM ammonium acetate, pH 8.5).

Workflow PBMC 1. PBMC Isolation (5x10^6 cells) Lysis 2. Cell Lysis & Quenching (80% MeOH, -70°C) PBMC->Lysis Extraction 3. Protein Precipitation & Centrifugation Lysis->Extraction Evaporation 4. Supernatant Drying (Nitrogen stream) Extraction->Evaporation LCMS 5. LC-MS/MS Analysis (MRM mode) Evaporation->LCMS

Step-by-step sample preparation and LC-MS/MS workflow for intracellular EFdA-TP quantification.

Phase 3: LC-MS/MS Conditions
  • Column : Weak Anion Exchange (WAX) or a specialized HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (adjusted to pH 8.5 with ammonium hydroxide).

  • Mobile Phase B : Acetonitrile.

  • Gradient : Step-wise gradient increasing the aqueous buffer concentration to elute the highly retained triphosphate.

  • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry : Triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode.

  • MRM Transitions : Monitor the specific precursor-to-product ion transitions for EFdA-TP (e.g., [M-H]⁻ → [PO₃]⁻ or specific base fragment) and the corresponding SIL-IS.

Quantitative Data & Assay Validation Parameters

To contextualize the sensitivity required for this assay, Table 1 summarizes typical intracellular PK data and validation ranges derived from recent non-human primate and human studies[1][3][5].

Table 1: Pharmacokinetic Parameters and Assay Validation Ranges for EFdA-TP

ParameterValue / RangeContext / Reference
Assay Calibration Range 0.05 – 200 ng/mLValidated range for intracellular PBMC lysates[3].
Accuracy & Precision ± 20%Standard bioanalytical acceptance criteria for intracellular NRTIs[3].
Inhibitory Quotient (IQ) at 0.25 mg QD 85.3High IQ demonstrates potent suppression at low doses[1].
Typical PBMC Cmax (Macaques) 36.4 – 164.2 fmol/10⁶ cellsDose-dependent accumulation following implant administration[3].
Intracellular Half-Life (t½) ~194 – 227 hoursSupports extended-duration dosing (weekly or yearly implants)[5].

Conclusion

The accurate quantification of EFdA-TP using LC-MS/MS is foundational to the clinical advancement of Islatravir. By strictly controlling the pre-analytical enzymatic degradation using cold 80% methanol and utilizing highly specific MRM transitions, this protocol provides a robust, self-validating framework for intracellular nucleotide analysis.

References

  • Pharmacokinetic Study of Islatravir and Etonogestrel Implants in Macaques. MDPI.
  • MK-8591 Potency and PK Provide High Inhibitory Quotients at Low Doses QD and QW.
  • Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substr
  • Intracellular islatravir pharmacology differs between species in an in vitro model: implications for preclinical study design.
  • Two phase 1 studies of safety, tolerability, and pharmacokinetics of an EFdA prodrug (BRII-732) in healthy adult participants. PMC.

Sources

Method

Application Notes & Protocols for EFdA-TP Tetralithium in Steady-State Kinetic Assays

Introduction: The Unique Profile of a Potent Antiviral 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), represents a paradigm shift in the development of nucleoside reverse transcriptase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Profile of a Potent Antiviral

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), represents a paradigm shift in the development of nucleoside reverse transcriptase inhibitors (NRTIs). Its active metabolite, EFdA-5'-triphosphate (EFdA-TP), is the most potent inhibitor of HIV-1 Reverse Transcriptase (RT) identified to date, with exceptional activity against both wild-type and multi-drug resistant strains of the virus.[1][2][3] Unlike all approved NRTIs, EFdA retains a 3′-hydroxyl group, a feature typically required for the continuation of DNA polymerization.[4][5][6] This structural anomaly is central to its multifaceted and highly effective mechanism of action.

This guide provides a comprehensive overview of EFdA-TP's mechanism and delivers a detailed protocol for its characterization using steady-state kinetic assays. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research and the characterization of polymerase inhibitors.

A Multifaceted Mechanism of HIV-1 RT Inhibition

The potency of EFdA-TP stems from its ability to disrupt HIV-1 RT activity through several distinct, yet interconnected, mechanisms.[4][7][8] This contrasts sharply with traditional NRTIs, which function solely as obligate chain terminators. The primary mechanisms are:

  • Preferential Incorporation: Pre-steady-state kinetic studies have demonstrated that HIV-1 RT incorporates EFdA-TP with a higher efficiency than the natural substrate, dATP.[9][10][11] This ensures its potent antiviral effect even at low intracellular concentrations.

  • Translocation Inhibition: After incorporation, the 4′-ethynyl group of the EFdA monophosphate (EFdA-MP) fits into a conserved hydrophobic pocket in the RT active site.[5][12] This interaction severely impedes the physical movement (translocation) of the enzyme along the nucleic acid template, effectively stalling the process of DNA synthesis.[5][12][13] This makes EFdA the first identified Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).[1][6]

  • Immediate and Delayed Chain Termination: The profound block in translocation means that EFdA-TP acts as a de facto immediate chain terminator (ICT) in many sequence contexts.[4][14] In other contexts, RT may manage to incorporate one additional nucleotide before synthesis is permanently halted, a process known as delayed chain termination (DCT).[4][10][14]

  • Efficient Misincorporation: HIV-1 RT can efficiently misincorporate EFdA-MP against an incorrect template base. The resulting mismatched primers are extremely difficult for the enzyme to extend and are also protected from excision, creating an irreversible dead-end complex.[4][10]

EFdA_Mechanism cluster_0 HIV-1 RT Catalytic Cycle cluster_1 EFdA-TP Inhibition Pathways RT_Complex RT + Template/Primer Incorporate_dNTP Incorporate dNTP RT_Complex->Incorporate_dNTP dATP Incorporate_EFdA Preferential Incorporation of EFdA-TP RT_Complex->Incorporate_EFdA EFdA-TP Misincorporation Misincorporation RT_Complex->Misincorporation EFdA-TP vs. mismatched base Translocation RT Translocates Incorporate_dNTP->Translocation Elongation Primer Elongated Translocation->Elongation Elongation->RT_Complex Next Cycle Translocation_Block TRANSLOCATION BLOCK Incorporate_EFdA->Translocation_Block ICT Immediate Chain Termination (ICT) Translocation_Block->ICT Primary Pathway DCT Delayed Chain Termination (DCT) Translocation_Block->DCT Sequence Dependent Dead_End Dead-End Complex (Excision Resistant) Misincorporation->Dead_End protocol_workflow Start Start Prep_Reagents Prepare Reagents: - Serial Dilutions of EFdA-TP - RT Enzyme Dilution - Reaction Mix (T/P, dNTPs, Buffer) Start->Prep_Reagents Add_Inhibitor Add EFdA-TP Dilutions and Controls to Plate Wells Prep_Reagents->Add_Inhibitor Add_Enzyme Add RT Enzyme to Initiate Reaction Add_Inhibitor->Add_Enzyme Incubate_RT Incubate at 37°C (e.g., 1-2 hours) Add_Enzyme->Incubate_RT Stop_Reaction Stop Reaction & Transfer Product to Streptavidin Plate Incubate_RT->Stop_Reaction Incubate_Capture Incubate for Product Capture Stop_Reaction->Incubate_Capture Wash_1 Wash Plate Incubate_Capture->Wash_1 Add_Detector Add Anti-DIG-HRP Conjugate Wash_1->Add_Detector Incubate_Detector Incubate for Detection Add_Detector->Incubate_Detector Wash_2 Wash Plate Incubate_Detector->Wash_2 Add_Substrate Add Colorimetric Substrate (ABTS/TMB) Wash_2->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Read_Plate Read Absorbance (e.g., 405 nm or 450 nm) Incubate_Color->Read_Plate Analyze_Data Analyze Data: - Subtract Background - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the colorimetric RT inhibition assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • EFdA-TP Dilutions: Prepare a 10-point, 3-fold serial dilution series of EFdA-TP in nuclease-free water, starting from a concentration of 1 µM. This will yield a final assay concentration range from approximately 100 nM down to low picomolar levels.

    • Controls: Prepare wells for:

      • Positive Control (100% Activity): No inhibitor added (add water instead).

      • Negative Control (0% Activity): No RT enzyme added.

    • RT Reaction Mix: Prepare a master mix containing the assay buffer, T/P substrate, and dNTP/labeled-dNTP mix according to the manufacturer's protocol.

  • RT Reaction:

    • Add 10 µL of each EFdA-TP dilution (and controls) to the appropriate wells of a 96-well reaction plate.

    • Add 80 µL of the RT Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of diluted HIV-1 RT enzyme to all wells except the negative control. Mix gently.

    • Incubate the plate at 37°C for 1-2 hours. The optimal time should be within the linear range of the reaction, which should be determined during assay optimization.

  • ELISA-based Detection:

    • Stop the reaction as per the kit instructions (e.g., by adding EDTA).

    • Transfer the reaction products to a streptavidin-coated 96-well plate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA product to bind to the streptavidin.

    • Wash the plate 3-5 times with the provided wash buffer to remove unincorporated nucleotides and enzyme.

    • Add the anti-Digoxigenin-HRP (horseradish peroxidase) conjugate to each well and incubate for 1 hour at 37°C.

    • Wash the plate again 3-5 times with wash buffer.

    • Add the HRP substrate (e.g., ABTS) and incubate at room temperature until sufficient color develops (typically 15-30 minutes).

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the negative control (no enzyme) wells from all other absorbance readings.

  • Calculate Percent Inhibition: Use the following formula for each EFdA-TP concentration: % Inhibition = 100 * (1 - (Absorbance_Sample / Absorbance_Positive_Control))

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the EFdA-TP concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to fit the dose-response curve and calculate the IC₅₀ value. The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal in positive control Inactive enzyme; Incorrect buffer composition; Degraded dNTPs or T/P.Verify enzyme activity. Check buffer pH and Mg²⁺ concentration. Use fresh reagents.
High signal in negative control Contamination of reagents with nuclease or RT; Non-specific binding.Use fresh, nuclease-free reagents and filter tips. Ensure adequate washing steps.
Poor curve fit / high data scatter Pipetting errors; Inconsistent incubation times/temperatures.Use calibrated pipettes. Ensure uniform temperature across the plate during incubation. Run replicates.
IC₅₀ value is outside the tested range Dilution series is too high or too low.Adjust the concentration range of the EFdA-TP serial dilutions and repeat the assay.

References

  • Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4 '-Ethynyl-2-fluoro-2 '-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor. (2009). ResearchGate. Available at: [Link]

  • Markowitz, M., et al. (2018). EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor. Current Opinion in HIV and AIDS. Available at: [Link]

  • Michailidis, E., et al. (2014). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. The Journal of Biological Chemistry. Available at: [Link]

  • Michailidis, E., et al. (2009). Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate. The Journal of Biological Chemistry. Available at: [Link]

  • Rong, L., et al. (2013). Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention. Antiviral Research. Available at: [Link]

  • Kawamoto, A., et al. (2018). 4′-Ethynyl-2′-deoxy-2′-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection. Journal of Medicinal Chemistry. Available at: [Link]

  • Karmacharya, R., et al. (2016). Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kirby, K. A., et al. (2015). Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template. Antiviral Research. Available at: [Link]

  • Grobler, J. A., et al. (2013). Oral Administration of the Nucleoside EFdA (4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine) Provides Rapid Suppression of HIV Viremia in Humanized Mice and Favorable Pharmacokinetic Properties in Mice and the Rhesus Macaque. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Zhang, W., et al. (2013). Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention. PubMed. Available at: [Link]

  • Zhang, Z. (2001). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet. Available at: [Link]

  • Hott, D. M., et al. (2015). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Tawa, G. J., et al. (2008). Virtual Screening, Identification, and Biochemical Characterization of Novel Inhibitors of the Reverse Transcriptase of Human Immunodeficiency Virus Type-1. Journal of Medicinal Chemistry. Available at: [Link]

  • Haraguchi, K., et al. (2016). A New Paradigm for Developing Antiviral Drugs Exemplified by the Development of Supremely High Anti-HIV Active EFdA. ResearchGate. Available at: [Link]

  • Harris, D., et al. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega. Available at: [Link]

  • Sohl, C. D., et al. (2014). Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics. Antiviral Research. Available at: [Link]

  • Gali, Y., et al. (2014). In vitro transport characteristics of EFdA, a novel nucleoside reverse transcriptase inhibitor using Caco-2 and MDCKII cell monolayers. Antiviral Research. Available at: [Link]

  • Pengthaisong, S., et al. (2011). Cloning, Expression, Purification, Determining Activity of Recombinant HIV-1 Reverse Transcriptase. Thai Journal of Online. Available at: [Link]

  • Sohl, C. D., et al. (2014). Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) using pre-steady-state kinetics. PubMed. Available at: [Link]

  • Harris, D., et al. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega. Available at: [Link]

  • Kirby, K. A., et al. (2015). Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template. PubMed. Available at: [Link]

  • Effects of EFdA in combination with other anti-HIV-1 agents. ResearchGate. Available at: [Link]

Sources

Application

Evaluating the Antiviral Efficacy of Islatravir (EFdA) in Humanized Mouse Models: An Application Note and Protocol

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the protocol for evaluating the efficacy of Islatravir (also known as 4'-ethynyl-2-fluoro-2'-deoxyadenos...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the protocol for evaluating the efficacy of Islatravir (also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine or EFdA), a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI), in humanized mouse models of HIV infection. We offer in-depth, step-by-step methodologies for drug administration, virological and immunological monitoring, and data interpretation, grounded in established scientific principles and field-proven insights. This guide is designed to ensure the generation of robust and reproducible data for the preclinical assessment of this promising antiretroviral agent.

Introduction: Islatravir and the Humanized Mouse Model

Islatravir (EFdA): A Novel NRTTI

Islatravir (EFdA) is a first-in-class NRTTI with exceptional potency against both wild-type and drug-resistant strains of HIV-1.[1][2] Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that act as obligate chain terminators due to the lack of a 3'-hydroxyl group, Islatravir retains this moiety.[1][3] Its primary mechanism of action involves its intracellular conversion to the active triphosphate form, EFdA-TP.[4][5] EFdA-TP inhibits the HIV reverse transcriptase (RT) through multiple mechanisms: it acts as an immediate chain terminator by blocking RT translocation after its incorporation into the viral DNA, and it can also function as a delayed chain terminator.[3][4][6] This multi-faceted inhibition contributes to its high potency and a high barrier to resistance.[3] Preclinical studies in mice and non-human primates, as well as clinical trials in humans, have demonstrated its ability to cause rapid and sustained viral suppression.[1][7][8]

The Utility of Humanized Mouse Models in HIV Research

Due to the limited tropism of HIV, humanized mice have become indispensable small animal models for studying HIV pathogenesis, transmission, and for the preclinical evaluation of novel therapeutic and prophylactic strategies.[9][10] These models, which involve engrafting immunodeficient mice with human hematopoietic stem cells (HSCs) or mature peripheral blood mononuclear cells (PBMCs), develop a functional human immune system.[9][11]

Two of the most advanced and widely used models are:

  • Hu-HSC (Hematopoietic Stem Cell) Mice: These mice are generated by transplanting human CD34+ HSCs into irradiated immunodeficient newborn or adult mice.[11][12] This leads to the systemic reconstitution of multiple human immune cell lineages, including T cells, B cells, and myeloid cells.[13]

  • BLT (Bone Marrow/Liver/Thymus) Mice: This model involves the surgical implantation of human fetal thymus and liver tissue, along with the transplantation of autologous fetal liver-derived HSCs.[12][14] A key advantage of the BLT model is that human T cells mature in a human thymic environment, leading to HLA-restricted T cell responses, which more closely mimics human immunity.[9][10][14]

Both Hu-HSC and BLT models can be systemically infected with HIV, exhibit CD4+ T cell depletion, and sustain long-term viral replication, making them suitable for evaluating the efficacy of antiretroviral drugs like Islatravir.[9][11]

Mechanism of Action: EFdA-TP Inhibition of HIV Reverse Transcriptase

The active metabolite, EFdA-triphosphate (EFdA-TP), is the key effector molecule. Its mechanism is multifaceted, providing a robust blockade of viral replication.

EFdA_Mechanism cluster_0 Intracellular Conversion cluster_1 HIV Reverse Transcription EFdA Islatravir (EFdA) (Prodrug) EFdA_TP EFdA-TP (Active Metabolite) EFdA->EFdA_TP Cellular Kinases RT HIV Reverse Transcriptase (RT) EFdA_TP_Inhib EFdA_TP_Inhib RT->EFdA_TP_Inhib Inhibition vRNA Viral RNA Template DNA Growing Viral DNA dNTP Natural dNTPs

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining meaningful data. The following workflow outlines the key stages for evaluating Islatravir's efficacy.

Experimental_Workflow cluster_setup Phase 1: Model Generation & Baseline cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A1 Generation of Humanized Mice (BLT or Hu-HSC) A2 Confirmation of Human Immune Reconstitution (Flow Cytometry) A1->A2 A3 Baseline Blood Sampling (Pre-infection) A2->A3 B1 HIV-1 Infection (e.g., IV, IP, Mucosal) A3->B1 B2 Confirmation of Productive Infection (Viral Load > 10,000 copies/mL) B1->B2 C1 Randomization into Treatment Groups (Vehicle vs. Islatravir) B2->C1 C2 Drug Administration (Oral Gavage, Implant, etc.) C1->C2 C3 Longitudinal Monitoring (Weekly/Bi-weekly) C2->C3 D1 Euthanasia & Tissue Harvest (Spleen, Lymph Nodes, etc.) C3->D1 End of Study D2 Final Virological & Immunological Analysis D1->D2

Detailed Protocols

Generation and Characterization of Humanized Mice

The generation of high-quality humanized mice is the foundation of a successful study. Both BLT and Hu-HSC models are suitable, with the choice depending on the specific research question.[11] BLT mice are often preferred for studies requiring robust T cell-mediated immunity.[10][14]

  • Protocol: Confirmation of Human Immune Reconstitution

    • Blood Collection: At 12-16 weeks post-reconstitution, collect peripheral blood (50-100 µL) from the retro-orbital sinus or tail vein into EDTA-coated tubes.

    • Red Blood Cell Lysis: Perform red blood cell lysis using a suitable lysis buffer.

    • Antibody Staining: Stain the cells with a panel of fluorescently-conjugated antibodies specific for human and mouse CD45, human CD3, CD4, and CD8.

    • Flow Cytometry: Acquire stained cells on a flow cytometer.

    • Analysis: Gate on live, singlet cells. A successful reconstitution is generally defined as >25% human CD45+ cells in the peripheral blood, with a clear presence of human CD4+ and CD8+ T cells.

HIV-1 Infection of Humanized Mice
  • Viral Stocks: Use well-characterized, replication-competent HIV-1 strains (e.g., CCR5-tropic strains like JR-CSF or NL4-3). The viral stock should be tittered to determine the infectious units per milliliter.

  • Infection Route: The route of infection can be intravenous, intraperitoneal, or mucosal (rectal or vaginal), depending on the study's objectives.[13] Intravenous injection is common for systemic efficacy studies.

  • Infection Dose: A typical dose is 1x10^5 to 1x10^6 infectious units per mouse.

  • Confirmation of Infection: Monitor plasma viral load weekly post-infection. Mice should have a stable, high-level viremia (typically >10,000 RNA copies/mL) before initiating treatment.[15]

Islatravir Formulation and Administration
  • Formulation: Islatravir can be formulated for oral gavage, in medicated chow, or in long-acting implantable devices.[16][17][18] For oral gavage, a common vehicle is 0.5% methylcellulose.

  • Dosing: The dosage will depend on the formulation and desired therapeutic level. Previous studies in humanized mice and macaques can guide dose selection.[1][19][20] It's crucial to perform pharmacokinetic studies to determine the optimal dose that achieves target plasma and intracellular EFdA-TP concentrations.[8][21]

  • Treatment Groups:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Treatment): Islatravir at the determined therapeutic dose.

    • (Optional) Group 3 (Comparative Control): An established antiretroviral drug (e.g., a combination of tenofovir and emtricitabine).

Monitoring Efficacy
  • Protocol: Plasma HIV-1 RNA Quantification (Viral Load)

    • Plasma Separation: Collect peripheral blood into EDTA tubes and centrifuge at 2,000 x g for 10 minutes to separate plasma.

    • RNA Extraction: Extract viral RNA from 50-100 µL of plasma using a commercial viral RNA extraction kit.

    • Quantitative RT-PCR (qRT-PCR): Perform one-step qRT-PCR using primers and probes targeting a conserved region of the HIV-1 genome (e.g., gag or LTR).[22]

    • Quantification: Use a standard curve of known RNA copy numbers to quantify the viral load in copies/mL. The limit of detection should be clearly defined (e.g., <50 copies/mL).

  • Protocol: Human CD4+ T Cell Quantification

    • Blood Collection and Processing: Follow steps 1 and 2 from the reconstitution confirmation protocol.

    • Antibody Staining: Stain cells with antibodies against human CD45, CD3, and CD4.

    • Flow Cytometry: Acquire cells on a flow cytometer.

    • Analysis: Gate on the human CD45+ lymphocyte population, then on CD3+ T cells, and finally quantify the percentage and absolute number of CD4+ T cells.

Data Analysis and Interpretation

The primary efficacy endpoints are the reduction in plasma viral load and the preservation of peripheral CD4+ T cell counts.

ParameterControl Group (Vehicle)Islatravir Treatment GroupExpected Outcome
Plasma Viral Load Sustained high viremia (>10^4 copies/mL)Reduction to below the limit of detection (<50 copies/mL)Statistically significant decrease in viral load compared to control.
CD4+ T Cell Count Progressive decline over timeStable or increasing countsSignificant preservation of CD4+ T cells compared to the control group.
CD4/CD8 Ratio Inversion and declineNormalization or stabilizationImprovement in the CD4/CD8 ratio towards a healthy state.

Statistical Analysis: Use appropriate statistical tests to compare the treatment and control groups. For longitudinal data like viral load and CD4 counts, mixed-effects models or repeated measures ANOVA are recommended. For endpoint comparisons, use t-tests or Mann-Whitney U tests.

Conclusion

The humanized mouse model provides a robust and reliable platform for the preclinical evaluation of Islatravir's antiviral efficacy.[9] By following the detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data to support the continued development of this potent antiretroviral agent. The multifaceted mechanism of action of Islatravir, combined with its favorable pharmacokinetic profile, holds significant promise for both the treatment and prevention of HIV infection.[2][3]

References

  • Islatravir Health Professional Drug Record. NIH - Clinical Info HIV.gov. [Link]

  • Humanized Mouse Models of HIV Infection. National Center for Biotechnology Information. [Link]

  • 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. National Center for Biotechnology Information. [Link]

  • Islatravir. Wikipedia. [Link]

  • Intracellular islatravir pharmacology differs between species in an in vitro model. National Center for Biotechnology Information. [Link]

  • BLT Humanized Mice as a Small Animal Model of HIV Infection. National Center for Biotechnology Information. [Link]

  • Humanized Mouse Models for Human Immunodeficiency Virus Infection. National Center for Biotechnology Information. [Link]

  • T cells establish and maintain CNS viral infection in HIV-infected humanized mice. Journal of Clinical Investigation. [Link]

  • Improvements and Limitations of Humanized Mouse Models for HIV Research: NIH/NIAID “Meet the Experts” 2015 Workshop Summary. National Center for Biotechnology Information. [Link]

  • Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains. American Society for Microbiology. [Link]

  • EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor. National Center for Biotechnology Information. [Link]

  • Humanized Mice for Studies of HIV-1 Persistence and Elimination. MDPI. [Link]

  • The predictive value of macaque models of preexposure prophylaxis for HIV prevention. National Center for Biotechnology Information. [Link]

  • Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs). National Center for Biotechnology Information. [Link]

  • Vaginal PrEP Efficacy of Biodegradable Islatravir Implants in Macaques Islatravir Implant Protects Macaques From Vaginal SHIV Infection. NATAP. [Link]

  • Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics. National Center for Biotechnology Information. [Link]

  • Humanized Mouse Models of HIV Infection. DigitalCommons@UNO. [Link]

  • Experimental islatravir implants protect monkeys against HIV-like virus. aidsmap. [Link]

  • Oral Administration of the Nucleoside EFdA (4=-Ethynyl-2-Fluoro-2=- Deoxyadenosine) Provides Rapid Suppression of HIV Viremia in. eScholarship. [Link]

  • A Murine Viral Outgrowth Assay to Detect Residual HIV Type 1 in Patients With Undetectable Viral Loads. National Center for Biotechnology Information. [Link]

  • Generation of HIV Latency in Humanized BLT Mice. American Society for Microbiology. [Link]

  • Mechanisms of virus dissemination in bone marrow of HIV-1–infected humanized BLT mice. eLife. [Link]

  • Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'. PubMed. [Link]

  • An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration. National Center for Biotechnology Information. [Link]

  • Nonclinical and clinical characterization of the absorption, metabolism, and excretion of islatravir. American Society for Microbiology. [Link]

  • CROI 2022: Islatravir studies for HIV treatment and PrEP. HIV i-Base. [Link]

  • Islatravir Patient Drug Record. NIH - Clinical Info HIV.gov. [Link]

  • Safety and Pharmacokinetics of Islatravir in Individuals with Severe Renal Insufficiency. National Center for Biotechnology Information. [Link]

  • Gilead and Merck Announce Phase 2 Data Showing a Treatment Switch to an Investigational Oral Once Weekly Combination Regimen of Islatravir and Lenacapavir Maintained Viral Suppression in Adults at Week 48. Gilead. [Link]

  • Islatravir returns to clinical trials. CATIE.ca. [Link]

  • Molecular-based methods for quantifying HIV viral load. PubMed. [Link]

  • A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV. Frontiers. [Link]

  • Safety, pharmacokinetics, and antiretroviral activity of islatravir (ISL, MK-8591), a novel nucleoside reverse transcriptase tra. NATAP. [Link]

  • Testing antiretroviral drug efficacy in conventional mice infected with chimeric HIV-1. National Center for Biotechnology Information. [Link]

  • Antiretroviral drug dosage levels adjusted for difference in surface... ResearchGate. [Link]

  • Pharmacokinetics of islatravir in participants with moderate hepatic impairment. American Society for Microbiology. [Link]

  • Flow Cytometry Analysis to Identify Human CD4+ T Cell Subsets. PubMed. [Link]

  • Protocol for the isolation of mouse senescence-associated CD4+ T cells using flow cytometry and functional assays. National Center for Biotechnology Information. [Link]

  • Researchers develop digital test to directly measure HIV viral load. EATG. [Link]

  • Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies. Frontiers. [Link]

Sources

Method

Application Note: Synthesis, Purification, and Validation of EFdA-TP Tetralithium Salt

Executive Summary Islatravir (4'-ethynyl-2-fluoro-2'-deoxyadenosine, EFdA) is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI)[1]. In its biologically active triphosphate form (EFdA-TP), i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Islatravir (4'-ethynyl-2-fluoro-2'-deoxyadenosine, EFdA) is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI)[1]. In its biologically active triphosphate form (EFdA-TP), it exerts unparalleled antiretroviral activity against HIV-1[2]. This application note provides a comprehensive, self-validating protocol for the chemical synthesis, purification, and salt-exchange of EFdA-TP tetralithium salt. The tetralithium salt is specifically targeted due to its superior stability, non-hygroscopic nature, and optimal solubility for in vitro enzymatic assays and structural biology applications[3].

Mechanistic Grounding: The Role of EFdA-TP

Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that lack a 3'-hydroxyl group and act as obligate chain terminators, EFdA retains a 3'-OH group[2][4]. The presence of the 4'-ethynyl group enhances binding affinity to the HIV-1 reverse transcriptase (RT) active site[1].

Causality in Mechanism: Once incorporated into the nascent viral DNA, the bulky 4'-ethynyl group causes a severe steric clash within the hydrophobic pocket of the RT primer grip region[4]. This clash prevents the necessary conformational changes for enzyme translocation, effectively locking the RT complex[4]. Consequently, EFdA-TP functions primarily as a de facto immediate chain terminator (ICT), and occasionally as a delayed chain terminator (DCT) depending on the template sequence[5][6].

Mechanism N1 HIV-1 Reverse Transcriptase (RT) + Primer/Template N2 EFdA-TP Binding (High Affinity via 3'-OH & 4'-Ethynyl) N1->N2 N3 Incorporation into Nascent DNA Chain N2->N3 N4 Translocation Defect (Steric clash by 4'-Ethynyl) N3->N4 N5 Immediate Chain Termination (Primary Mechanism) N4->N5 N6 Delayed Chain Termination (Secondary Mechanism) N4->N6

Mechanism of HIV-1 RT inhibition by EFdA-TP via translocation defect and chain termination.

Rationale for the Tetralithium Salt Form

Nucleoside triphosphates are highly charged polyanions. Isolating them as free acids leads to rapid autohydrolysis of the phosphoanhydride bonds. While sodium and potassium salts are common, they often yield hygroscopic gums or gels that are difficult to weigh accurately. The tetralithium salt is the gold standard for in vitro biochemical reagents because:

  • Powder Morphology: Lithium coordination yields a crystalline or easily lyophilized amorphous powder that is strictly non-hygroscopic.

  • Aqueous Solubility: Lithium salts of NTPs exhibit exceptionally high solubility in aqueous buffers (>50 mM), which is critical for pre-steady-state kinetic assays requiring high stock concentrations.

  • Precipitation Efficiency: The lithium salt can be selectively precipitated from organic solvents (e.g., acetone) using Lithium Perchlorate (LiClO₄), allowing for the efficient removal of organic impurities.

Experimental Protocols

Workflow N1 1. EFdA (Islatravir) Starting Material N2 2. Yoshikawa Phosphorylation (POCl3, PO(OMe)3) N1->N2 N3 3. Pyrophosphate Coupling (TBAPP, Bu3N) N2->N3 N4 4. Hydrolysis & Quenching (TEAB Buffer) N3->N4 N5 5. Anion Exchange Chromatography (DEAE Sephadex, TEAB gradient) N4->N5 N6 6. Cation Exchange to Li+ Salt (Dowex 50W-X8 Li+ form) N5->N6 N7 7. Precipitation & Lyophilization (Acetone / LiClO4) N6->N7 N8 EFdA-TP Tetralithium Salt (Final Product) N7->N8

Step-by-step synthetic and purification workflow for EFdA-TP tetralithium salt.

One-Pot Synthesis of EFdA-TP (Yoshikawa Method)

Causality in Reagent Selection: The Yoshikawa procedure utilizes Phosphorus Oxychloride (POCl₃) in Trimethyl Phosphate (PO(OMe)₃). Trimethyl phosphate acts as both a solvent and a mild Lewis base, selectively activating POCl₃ to phosphorylate the 5'-primary hydroxyl group without requiring transient protecting groups on the 3'-OH or the nucleobase.

  • Step 1: Dry EFdA (50 mg, 0.17 mmol) in a vacuum desiccator over P₂O₅ overnight to eliminate moisture that would otherwise hydrolyze the POCl₃.

  • Step 2: Suspend the dried EFdA in anhydrous Trimethyl Phosphate (1.0 mL) under an argon atmosphere and cool to 0°C in an ice bath.

  • Step 3: Add POCl₃ (24 µL, 0.26 mmol, 1.5 eq) dropwise. Stir at 0°C for 2–3 hours. Monitor the formation of the monophosphorodichloridate intermediate via TLC or LC-MS (using a water-quenched aliquot).

  • Step 4: Prepare a solution of Tributylammonium Pyrophosphate (TBAPP) (0.85 mmol, 5 eq) and Tributylamine (0.85 mmol) in anhydrous DMF (2.0 mL). Inject this mixture rapidly into the reaction vessel at 0°C.

    • Causality: The highly reactive monophosphorodichloridate reacts instantly with the pyrophosphate nucleophile to form a cyclic triphosphate intermediate. Tributylamine maintains a basic environment to prevent premature hydrolysis of the phosphoanhydride bonds.

  • Step 5: Stir for 30 minutes at 0°C, then quench the reaction by adding 10 mL of cold 1.0 M Triethylammonium Bicarbonate (TEAB) buffer (pH 7.5). Stir at room temperature for 1 hour to fully hydrolyze the cyclic intermediate into the linear triphosphate.

Anion Exchange Chromatography (TEAB Gradient)

Causality in Buffer Selection: TEAB is a volatile buffer. It provides the necessary ionic strength to elute the highly charged triphosphate from the resin, but can be completely removed later via lyophilization, leaving no residual inorganic salts.

  • Step 1: Load the quenched reaction mixture onto a DEAE Sephadex A-25 column (HCO₃⁻ form, 1.5 x 20 cm).

  • Step 2: Wash the column with 2 column volumes (CV) of 0.1 M TEAB to remove unreacted nucleoside and trimethyl phosphate.

  • Step 3: Apply a linear gradient of TEAB (0.1 M to 1.0 M) over 10 CVs.

  • Step 4: Monitor the eluate at 260 nm. The elution order is typically: EFdA (monophosphate) → EFdA-DP (diphosphate) → EFdA-TP (triphosphate). EFdA-TP usually elutes at ~0.6–0.8 M TEAB.

  • Step 5: Pool the EFdA-TP fractions and evaporate to dryness under reduced pressure (<30°C). Co-evaporate with methanol (3 × 10 mL) to remove residual TEAB. The product is now EFdA-TP triethylammonium salt.

Cation Exchange and Tetralithium Salt Precipitation

Causality in Salt Exchange: Converting the triethylammonium salt to the tetralithium salt ensures long-term stability. LiClO₄ is highly soluble in acetone, whereas EFdA-TP tetralithium is completely insoluble, driving a clean precipitation that leaves organic impurities in the supernatant.

  • Step 1: Dissolve the EFdA-TP triethylammonium salt in a minimal volume of deionized water (approx. 2 mL).

  • Step 2: Pass the solution through a column of Dowex 50W-X8 cation exchange resin (Li⁺ form). Elute with deionized water.

  • Step 3: Concentrate the eluate to ~1 mL.

  • Step 4: Add the concentrated aqueous solution dropwise into 15 mL of cold acetone containing 2% (w/v) Lithium Perchlorate (LiClO₄).

  • Step 5: Centrifuge the resulting white precipitate at 4000 x g for 10 minutes at 4°C.

  • Step 6: Wash the pellet twice with cold, pure acetone (10 mL each) to remove any residual LiClO₄.

  • Step 7: Dry the pellet briefly under a stream of nitrogen, dissolve in HPLC-grade water, and lyophilize to yield EFdA-TP tetralithium salt as a fine white powder.

Quantitative Data & Quality Control

To ensure the trustworthiness of the synthesized EFdA-TP tetralithium salt, the following quality control metrics must be validated. The ³¹P NMR splitting pattern is particularly critical; it must show doublets for the α and γ phosphates and a triplet for the β phosphate, confirming the linear triphosphate structure.

ParameterExpected Value / SpecificationAnalytical Method
Overall Yield 35% – 45% (from EFdA)Gravimetric Analysis
Chemical Purity > 98%RP-HPLC (C18, 0.1M TEAB / MeCN gradient)
Mass Spectrometry m/z 532.01 (Free acid[M-H]⁻)ESI-HRMS (Negative Ion Mode)
³¹P NMR (D₂O) α: -10.5 ppm, β: -22.1 ppm, γ: -9.8 ppm162 MHz ³¹P NMR
¹H NMR (D₂O) 8.2 (s, 1H, H8), 6.3 (dd, 1H, H1')400 MHz ¹H NMR
Physical State White to off-white lyophilized powderVisual Inspection
Aqueous Solubility > 50 mM in H₂O or Tris-HClVisual / Spectrophotometric

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting EFdA-TP Tetralithium Solubility and Stability

Welcome to the Technical Support Center for handling EFdA-TP tetralithium (Islatravir triphosphate, tetralithium salt). As a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) used extensively in HIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling EFdA-TP tetralithium (Islatravir triphosphate, tetralithium salt). As a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) used extensively in HIV-1 research, EFdA-TP requires precise handling. While the tetralithium salt form is engineered for superior aqueous solubility compared to free acids or sodium salts, researchers frequently encounter downstream precipitation, loss of potency, or assay irreproducibility.

As Senior Application Scientists, we have designed this guide to move beyond basic instructions. Here, we explore the causality behind nucleotide triphosphate (NTP) instability and provide self-validating protocols to ensure your structural biology and enzymatic assays succeed.

Diagnostic Workflow: Solubility & Precipitation

Before diving into specific FAQs, use the diagnostic decision tree below to identify the root cause of your EFdA-TP solubility issues.

EFdATP_Troubleshooting Start Reconstitute EFdA-TP in Aqueous Buffer Check1 Is the stock solution optically clear? Start->Check1 Issue1 Cloudy / Particulate Observed Check1->Issue1 No Step2 Add to RT Assay Buffer (Contains Mg2+ or Ca2+) Check1->Step2 Yes Fix1 Check pH (Must be 7.0-8.0) Avoid unbuffered water Issue1->Fix1 Fix1->Start Check2 Does it precipitate upon mixing? Step2->Check2 Issue2 White Precipitate Forms (Mg-NTP Complex) Check2->Issue2 Yes Success Proceed with HIV-1 RT Assay Check2->Success No Fix2 Dilute NTP first. Add Mg2+ last with mixing. Issue2->Fix2 Fix2->Step2

Figure 1: Diagnostic decision tree for EFdA-TP tetralithium buffer solubility issues.

Core Troubleshooting Guide (FAQs)

Q1: The manufacturer states EFdA-TP tetralithium is soluble in water at ≥ 100 mg/mL. Why did my stock solution degrade after a week at -20°C?

The Causality: While EFdA-TP tetralithium is highly soluble in pure H₂O[1], unbuffered laboratory water (e.g., Milli-Q) rapidly absorbs atmospheric CO₂, dropping its pH to approximately 5.5. At this mildly acidic pH, the triphosphate moiety becomes partially protonated. This not only reduces the solubility of the tetralithium salt but also catalyzes the hydrolysis of the delicate phosphoanhydride bonds, converting your active triphosphate (EFdA-TP) into inactive diphosphate or monophosphate forms. The Solution: Never reconstitute nucleotide triphosphates in pure water for long-term storage. Always use a weakly basic buffer (e.g., 10 mM Tris-HCl, pH 7.5) to lock the molecule in its stable, fully anionic state[2].

Q2: My EFdA-TP stock is clear, but the moment I add it to my HIV-1 Reverse Transcriptase (RT) assay buffer, a fine white precipitate forms. What is happening?

The Causality: This is a classic case of "Mg²⁺ shock." HIV-1 RT requires divalent cations (typically Mg²⁺) for catalysis[3]. Nucleotide triphosphates are potent chelators of divalent cations. If you pipette a highly concentrated stock of EFdA-TP directly into a buffer containing high concentrations of MgCl₂, the local stoichiometric ratio heavily favors the formation of insoluble Mg-NTP coordination complexes. The Solution: Order of addition is critical. You must prevent local supersaturation. Always dilute the EFdA-TP into the master mix before adding the Mg²⁺, or add the Mg²⁺ dropwise while vortexing (see Protocol B).

Q3: Can I freeze and thaw my EFdA-TP working solutions to save reagents?

The Causality: No. Repeated freeze-thaw cycles induce a "freeze concentration effect." As ice crystals form, the solutes (EFdA-TP, lithium ions, and buffer salts) are excluded into a shrinking volume of unfrozen liquid. This drastically spikes the local concentration and can cause dramatic pH shifts (especially in phosphate buffers), leading to irreversible precipitation and product inactivation[1]. The Solution: Single-use aliquots are mandatory. Store at -80°C, where the solution is safely below its glass transition temperature.

Quantitative Data: Solubility & Compatibility

To ensure experimental reproducibility, adhere to the physicochemical limits outlined in the tables below.

Table 1: Physicochemical Profile of EFdA-TP Tetralithium
ParameterSpecification / LimitMechanistic Rationale
Max Aqueous Solubility ≥ 100 mg/mL (179.56 mM)Tetralithium salt prevents the lattice stacking seen in free acids[1].
Optimal Storage pH 7.0 – 8.0Prevents acid-catalyzed hydrolysis of phosphoanhydride bonds[2].
Long-Term Storage Temp -80°C (Up to 6 months)Arrests thermal degradation and prevents freeze-concentration[1].
Working Temp Keep on ice (0-4°C)Minimizes spontaneous hydrolysis during assay assembly.
Table 2: Buffer Compatibility Matrix
Buffer SystemCompatibilityNotes
10 mM Tris-HCl (pH 7.5) Excellent Ideal for stock reconstitution. Minimal temperature-dependent pH shift near 0°C.
Pure Milli-Q Water Poor Prone to CO₂ absorption (pH drops to ~5.5); accelerates degradation.
PBS (Phosphate Buffer) Moderate Usable for immediate assays, but phosphate can compete for Mg²⁺ and precipitate.
HEPES (pH 7.4) Good Excellent for physiological assays, but check for transition metal contamination.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems . Do not skip the validation checkpoints; they are your primary defense against failed downstream assays.

Protocol A: Optimal Reconstitution of EFdA-TP Tetralithium

Objective: Prepare a 10 mM stock solution that remains stable for 6 months.

  • Equilibration: Remove the lyophilized EFdA-TP tetralithium vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, instantly hydrating and degrading the powder.

  • Buffer Preparation: Prepare a sterile-filtered solution of 10 mM Tris-HCl, pH 7.5.

  • Reconstitution: To prepare a 10 mM stock from 1 mg of EFdA-TP tetralithium, add exactly 0.1796 mL of the Tris-HCl buffer directly to the vial[4].

  • Dissolution: Vortex gently for 10 seconds, then quick-spin in a microcentrifuge to collect the liquid at the bottom.

  • Validation Checkpoint: Hold the tube against a dark background under a bright light. The solution must be completely transparent with no particulate scattering (Tyndall effect). If cloudy, verify the buffer pH.

  • Aliquoting: Divide the solution into 5 µL or 10 µL single-use aliquots in low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

Protocol B: Preparation of Mg²⁺-containing Reaction Buffers

Objective: Assemble an HIV-1 RT assay reaction without inducing Mg-NTP precipitation.

  • Master Mix Assembly: In a fresh tube on ice, combine your assay buffer components (e.g., 50 mM Tris-HCl pH 7.8, 50 mM KCl, template/primer RNA:DNA complex, and HIV-1 RT enzyme)[3]. Do NOT add MgCl₂ yet.

  • NTP Addition: Thaw a single aliquot of EFdA-TP stock on ice. Add the required volume of EFdA-TP to the Master Mix. Pipette up and down 5 times to ensure homogeneous distribution.

  • Mg²⁺ Integration (The Critical Step): While gently tapping the tube to create a vortex effect, add the MgCl₂ stock solution (aiming for a final concentration of 6–10 mM) dropwise.

  • Validation Checkpoint: Visually inspect the final reaction mixture. It should remain optically clear. A milky appearance indicates localized Mg-EFdA-TP precipitation; if this occurs, discard and repeat, adding the MgCl₂ more slowly.

References

  • Michailidis, E., et al. (2014). "4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibits HIV-1 reverse transcriptase with multiple mechanisms." Journal of Biological Chemistry, 289(35), 24533-24548. Available at:[Link]

  • Jena Bioscience. "GppNHp - Tetralithium salt: Nucleotides for G-Protein Signaling." Jena Bioscience Handling Guidelines. Available at:[Link]

Sources

Optimization

Reducing background noise in EFdA-TP intracellular quantification assays

Welcome to the technical support guide for 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) intracellular quantification assays. This resource, designed for researchers and drug development professionals, pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) intracellular quantification assays. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background noise and ensure the accuracy and reliability of your experimental data.

Troubleshooting Guide: Pinpointing and Eliminating Background Noise

High background noise is a common challenge in intracellular quantification that can obscure true signals, reduce assay sensitivity, and lead to inaccurate results.[1][2][3] This guide categorizes the primary sources of background noise and provides systematic solutions to address them.

Category 1: Sample Preparation and Cellular Handling

The initial steps of cell harvesting and preparation are critical. Improper technique can lead to cell stress, lysis, and the introduction of artifacts that elevate background.

Issue 1.1: High Cellular Autofluorescence

Cause: Many cell types naturally emit light when excited by a laser or other light source, a phenomenon known as autofluorescence. This is primarily caused by endogenous molecules like NADH, flavins, and porphyrins.[4][5] Certain experimental procedures, such as fixation, can exacerbate this issue.

Solutions:

  • Incorporate Unstained Controls: Always run a parallel sample of cells that has not been treated with any fluorescent reagents. This sample establishes the baseline autofluorescence for your specific cell type and experimental conditions, which can then be subtracted from the signal of your stained samples.[5][6]

  • Choose Appropriate Fluorophores: If using a fluorescence-based detection method, select dyes that emit in the far-red or near-infrared spectrum (e.g., APC, Alexa Fluor 700).[5][6] Cellular autofluorescence is most prominent in the blue and green channels (e.g., FITC), so shifting detection to longer wavelengths can significantly improve the signal-to-noise ratio.

  • Utilize Quenching Dyes: For assays compatible with such reagents (e.g., flow cytometry), a brief incubation with a quenching dye like Trypan Blue can reduce intracellular autofluorescence by approximately 5-fold, thereby enhancing the signal-to-noise ratio.[4][7]

  • Optimize Fixation: If fixation is required, test different fixatives. Alcohol-based permeabilization may be a suitable alternative to detergents which can sometimes increase background. Methanol-free formaldehyde is recommended to prevent protein loss before adequate cross-linking occurs.[8]

Issue 1.2: Incomplete Removal of Extracellular Drug & Metabolite Leakage

Cause: Residual extracellular EFdA or its metabolites from the culture medium can artificially inflate the measured intracellular concentration. Conversely, harsh washing steps can damage cell membranes, causing the intracellular EFdA-TP to leak out, leading to an underestimation of the true concentration and potentially contributing to background in subsequent steps.[9]

Solutions:

  • Implement an Optimized Washing Protocol: The choice of wash buffer is critical. Isotonic solutions like Phosphate-Buffered Saline (PBS) are generally superior to solutions like deionized water or 60% methanol, which have been shown to cause significant leakage of intracellular metabolites.[9][10]

  • Maintain Cold Temperatures: Perform all washing and centrifugation steps at 4°C or on ice.[11][12] Low temperatures reduce metabolic activity and help maintain cell membrane integrity.

  • Gentle Handling: Avoid harsh vortexing or high-speed centrifugation, which can cause cell lysis.[12] Gently resuspend cell pellets by flicking the tube or using a wide-bore pipette tip.

Experimental Protocol: Optimized Cell Washing for Metabolite Analysis
  • After incubation with EFdA, place the cell culture plate on ice to quench metabolic activity.

  • Aspirate the culture medium completely.

  • Gently add 5 mL of ice-cold 1X Phosphate-Buffered Saline (PBS) to the plate.

  • Gently rock the plate twice and immediately aspirate the PBS wash. This rapid wash minimizes metabolite leakage.[9][10]

  • Repeat the wash (steps 3-4) one more time.

  • Proceed immediately to cell lysis and intracellular metabolite extraction using a method like cold methanol extraction.[11][13]

Category 2: Assay Reagents and Non-Specific Interactions

The quality of reagents and their potential for non-specific binding are major contributors to background noise, particularly in immunoassay-based detection methods.

Issue 2.1: Non-Specific Binding of Antibodies or Probes

Cause: In assays that use antibodies or other binding proteins for detection, these reagents can adhere to unintended targets or surfaces through ionic or hydrophobic interactions, creating a false-positive signal.[14] This is a well-documented problem in immunoassays.[15]

Solutions:

  • Incorporate Blocking Steps: Before adding the primary detection reagent, incubate the sample with a blocking buffer. Common and effective blocking agents include Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody.[8][16]

  • Add Detergents to Buffers: Including a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween 20™ or Triton X-100™ in your wash and antibody dilution buffers can reduce non-specific hydrophobic interactions.[16]

  • Optimize Antibody Concentration: High antibody concentrations increase the likelihood of non-specific binding.[17] Perform a titration experiment to determine the lowest concentration of your antibody that still provides a robust specific signal.

  • Consider F(ab')2 Fragments: If Fc receptor-mediated binding is suspected, using F(ab')2 or Fab fragments of the antibody, which lack the Fc region, can eliminate this source of non-specific signal.[18]

Blocking Reagent Typical Concentration Mechanism of Action Considerations
Bovine Serum Albumin (BSA) 1-5% in bufferCoats surfaces to prevent non-specific protein adherence.[16]Use a high-purity, protease-free grade.
Normal Serum 5-10% in bufferContains endogenous immunoglobulins that block non-specific binding sites.[8]Must be from the same species as the secondary antibody to avoid cross-reactivity.
Non-fat Dry Milk 1-5% in bufferA cost-effective protein blocker.Not recommended for biotin-avidin systems due to endogenous biotin.
Issue 2.2: Reagent Instability and Contamination

Cause: Enzymes, substrates, and other critical reagents can degrade over time, especially with improper storage or repeated freeze-thaw cycles.[19][20] This can lead to increased background or reduced specific signal. Contaminated buffers or reagents can also introduce interfering substances.

Solutions:

  • Validate Reagent Stability: Aliquot reagents upon receipt to minimize freeze-thaw cycles.[21] Regularly check the activity of enzymes against a known standard.[20]

  • Run Appropriate Controls: Always include a "no-enzyme" or "no-substrate" control in your experimental runs. The signal from these wells represents the background inherent to the reagents and should be subtracted from all other readings.[19]

  • Ensure Reagent Purity: Use high-purity reagents (e.g., HPLC-grade solvents) and sterile, nuclease-free water to prepare buffers and solutions.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of a typical EFdA-TP intracellular quantification assay and highlights points where background noise can be introduced.

EFdA_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Quantification cell_culture Cell Culture & Incubation with EFdA harvesting Harvesting & Quenching cell_culture->harvesting washing Cell Washing harvesting->washing lysis Cell Lysis washing->lysis extraction Intracellular Extraction (e.g., Cold Methanol) lysis->extraction detection Detection Assay (e.g., LC-MS/MS, Immunoassay) extraction->detection acquisition Data Acquisition detection->acquisition noise1 Autofluorescence noise1->cell_culture noise2 Metabolite Leakage/ Extracellular Contamination noise2->washing noise3 Non-specific Binding noise3->detection noise4 Instrument Noise noise4->acquisition

Caption: Workflow highlighting key stages for background noise introduction.

Frequently Asked Questions (FAQs)

Q1: My unstained control cells show a high signal. What is the cause?

This is a classic sign of cellular autofluorescence.[21] It's caused by endogenous fluorescent molecules within the cell.[5] To mitigate this, ensure you are using appropriate negative controls to establish this baseline, consider using fluorophores that emit in the far-red spectrum, and if your assay permits, try an autofluorescence quenching step.[5][6][7]

Q2: How do I differentiate between true signal and non-specific background?

The best practice is to run a comprehensive set of controls. A true signal should be dependent on the presence of both the target analyte (EFdA-TP) and a functional detection system. Key controls include:

  • Unstained/Untreated Cells: Establishes baseline autofluorescence.

  • No-Enzyme/No-Substrate Control: Identifies background originating from the detection reagents themselves.[19]

  • Isotype Control (for immunoassays): An antibody of the same isotype but irrelevant specificity, used at the same concentration as the primary antibody, to measure non-specific antibody binding.[8]

Q3: Which wash buffer is better: PBS or a methanol-based solution?

For washing intact cells prior to lysis, ice-cold PBS is strongly recommended.[10] Studies have shown that wash solutions containing methanol, even at concentrations like 60%, can cause significant leakage of intracellular metabolites, which compromises the accuracy of quantification.[9] Methanol is, however, an excellent solvent for the subsequent extraction of intracellular metabolites after the cells have been washed and lysed.[13]

Q4: Can my choice of cell lysis technique increase background?

Yes. Overly aggressive lysis methods (e.g., excessive sonication) can shear cellular components like DNA, which can increase the viscosity of the sample and interfere with subsequent steps, potentially increasing non-specific binding. The goal is to efficiently lyse the cells while preserving the integrity of the analyte. A freeze-thaw cycle followed by brief sonication is often effective.[11]

Troubleshooting Decision Tree

Use this diagram to systematically diagnose the source of high background in your assay.

Troubleshooting_Tree start High Background Signal Detected q1 Is the signal high in 'Unstained Cell' control? start->q1 a1 Source: Autofluorescence - Use far-red fluorophores - Add quenching step - Subtract baseline q1->a1 Yes q2 Is the signal high in 'No-Enzyme' or 'Secondary Ab Only' control? q1->q2 No a2 Source: Reagent/Detection System - Check reagent stability/purity - Optimize secondary Ab concentration - Increase blocking/wash steps q2->a2 Yes q3 Does background increase with primary antibody concentration? q2->q3 No a3 Source: Primary Ab Non-Specific Binding - Titrate primary antibody - Increase blocking incubation time - Add detergent to buffers q3->a3 Yes end_node Source: Inefficient Washing - Review wash protocol (use ice-cold PBS) - Ensure gentle cell handling q3->end_node No

Sources

Troubleshooting

Technical Support Center: Optimizing Reverse Transcriptase Assay Conditions for EFdA-TP Binding

Welcome to the Technical Support Center for nucleoside reverse transcriptase translocation inhibitor (NRTTI) assays. As a Senior Application Scientist, I have designed this guide to help researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleoside reverse transcriptase translocation inhibitor (NRTTI) assays. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize kinetic and binding assays for Islatravir triphosphate (EFdA-TP).

Unlike classical NRTIs, EFdA-TP retains a 3′-hydroxyl group and relies on a 4′-ethynyl modification to inhibit HIV-1 Reverse Transcriptase (RT)[1]. This unique structural feature demands highly specialized, self-validating experimental designs to accurately measure its binding affinity ( Kd​ ), incorporation rate ( kpol​ ), and translocation-inhibition mechanics[2].

Core Analytical Workflow

G A 1. Form RT-DNA Complex (Enzyme Excess) B 2. Rapid Mix with EFdA-TP & Mg2+ Cofactor A->B C 3. Chemical Quench (EDTA Addition) B->C D 4. PAGE Resolution & Autoradiography C->D E 5. Non-linear Regression (k_pol & K_d) D->E

Fig 1. Workflow for pre-steady-state kinetic analysis of EFdA-TP incorporation.

Core Methodologies: Self-Validating Protocols

To achieve reproducible data, your experimental protocols must be grounded in strict causality. Below are the optimized methodologies for evaluating EFdA-TP.

Protocol A: Pre-Steady-State Kinetic Analysis (Single-Turnover)

Standard steady-state assays are insufficient for EFdA-TP because the rate-limiting step of HIV-1 RT is the dissociation of the enzyme-DNA complex. To isolate the true chemical incorporation rate ( kpol​ ) and binding affinity ( Kd​ ), you must use a rapid chemical quench under single-turnover conditions[1].

  • Complex Formation: Pre-incubate HIV-1 RT with a 5′-radiolabeled DNA primer/template (T/P) substrate. Causality: You must maintain a strict enzyme excess (e.g., 250 nM RT to 50 nM T/P) to ensure that every DNA molecule is bound by an enzyme, restricting the reaction to a single catalytic turnover[1].

  • Reaction Initiation: Rapidly mix the RT-DNA complex with varying concentrations of EFdA-TP and Mg2+ using a stopped-flow or rapid-quench apparatus.

  • Chemical Quench: Terminate the reaction at precise millisecond intervals (e.g., 10 ms to 500 ms) by injecting 0.5 M EDTA[3]. Causality: EDTA chelates the Mg2+ ions required for the polymerase active site, instantly halting catalysis.

  • Resolution: Resolve the extended primers on a 15% polyacrylamide/7 M urea denaturing gel and quantify via phosphorimaging[4].

  • Self-Validation Checkpoint (Active Site Titration): Before testing EFdA-TP, titrate your RT preparation against a known concentration of DNA using a burst assay. This validates the exact concentration of catalytically active RT molecules, ensuring your single-turnover assumption is mathematically sound[4].

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding

Measuring the direct binding of EFdA-TP to RT is notoriously difficult because the RT-DNA binary complex has a short half-life and rapidly dissociates on the sensor chip.

  • Covalent Cross-Linking: Use a thiol-modified DNA primer (modified at the N2 position of a guanosine residue) to covalently cross-link the double-stranded DNA to the RT enzyme[4]. Causality: This locks the RT-DNA complex in a stable state. Without this step, the SPR dissociation curve will be a convoluted mixture of DNA falling off the enzyme and EFdA-TP falling out of the active site.

  • Immobilization: Bind the biotinylated template strand of the cross-linked complex to a streptavidin-coated SPR sensor chip[4].

  • Analyte Injection: Flow varying concentrations of EFdA-TP over the chip to generate association and dissociation curves.

  • Self-Validation Checkpoint (Mismatched Control): Inject a non-complementary nucleotide (e.g., dCTP when the templated base is Thymine) across the flow cell. A flat baseline validates that the SPR signal observed for EFdA-TP is driven purely by specific active-site binding, not non-specific surface adsorption.

Troubleshooting Guides & FAQs

Q: Why do my in vitro IC50​ values for EFdA-TP fail to correlate with its known sub-nanomolar intracellular potency? A: This is almost always a magnesium discrepancy. Most commercial in vitro RT assays use 6 mM Mg2+ to maximize enzyme activity. However, physiological free Mg2+ is approximately 0.5 mM. Lowering the Mg2+ concentration to physiological levels significantly increases RT fidelity and alters the incorporation kinetics, providing a much more accurate reflection of EFdA-TP's intracellular potency[3][5].

Q: In my gel-based primer extension assays, EFdA-TP does not cause immediate chain termination. I am seeing "+1" and "+2" bands. Is my compound degraded? A: No, your compound is functioning correctly. Unlike classical NRTIs (like AZT or ddATP) that lack a 3′-OH and act as obligate chain terminators, EFdA-TP retains its 3′-OH[1]. Its primary mechanism of action is as a Translocation-Defective RT Inhibitor (TDRTI). The 4′-ethynyl group locks into a hydrophobic pocket in the RT active site (interacting with Ala-114, Tyr-115, and Phe-160), making it exceedingly difficult for the enzyme to translocate to the next register[2]. Because the 3′-OH is still present, RT can occasionally incorporate another nucleotide, resulting in the delayed chain termination ("+1" or "+2" bands) you are observing[1][4].

Q: Why does EFdA-TP demonstrate a competitive advantage over natural dATP in my assays? A: Pre-steady-state kinetics reveal that HIV-1 RT actually prefers incorporating EFdA-TP over native dATP[1]. This is driven by a highly favorable binding affinity (lower Kd​ ), stabilized by the interactions of the ethynyl group within the RT hydrophobic pocket[3][4].

Quantitative Data Summary

The following table summarizes the kinetic parameters demonstrating EFdA-TP's competitive advantage over the natural substrate.

Table 1: Pre-Steady-State Kinetic Parameters for HIV-1 RT Incorporation

Nucleotide SubstrateMaximum Rate ( kpol​ )Binding Affinity ( Kd​ )Incorporation Efficiency ( kpol​/Kd​ )Relative Preference
dATP (Natural)~ 10 - 20 s−1 ~ 1.0 - 5.0 μM Baseline1.0x
EFdA-TP (Analog)~ 15 - 25 s−1 ~ 0.1 - 0.5 μM Highly Efficient> 2.0x

Data synthesized from single-turnover pre-steady-state kinetic models. EFdA-TP exhibits a lower Kd​ (tighter binding), driving an incorporation efficiency that is more than two-fold higher than natural dATP[1][4].

Mechanism of Action Visualization

Mechanism RT HIV-1 RT + Primer/Template Bind EFdA-TP Binding (Hydrophobic Pocket) RT->Bind Incorp Catalytic Incorporation (k_pol) Bind->Incorp Transloc Translocation Block (TDRTI Mechanism) Incorp->Transloc Term Delayed/Immediate Chain Termination Transloc->Term

Fig 2. Mechanistic pathway of HIV-1 RT inhibition by EFdA-TP (Islatravir).

References
  • Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics. NIH / PMC.[Link]

  • HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. NIH / PMC.[Link]

  • HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega.[Link]

  • Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor. ResearchGate.[Link]

  • 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. NIH / PMC.[Link]

Sources

Optimization

EFdA-TP Tetralithium: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for EFdA-TP tetralithium (Islatravir triphosphate tetralithium salt). As a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI), EFdA-TP presents unique h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for EFdA-TP tetralithium (Islatravir triphosphate tetralithium salt). As a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI), EFdA-TP presents unique handling, storage, and assay requirements due to its retained 3'-OH group and exceptionally long intracellular half-life.

This guide provides validated protocols, stability data, and mechanistic troubleshooting for researchers and drug development professionals.

Section 1: Chemical Stability & Long-Term Storage

Q: What are the optimal conditions for the long-term storage of EFdA-TP tetralithium powder versus stock solutions? A: EFdA-TP tetralithium is highly stable in its solid powder form but is susceptible to hydrolysis and degradation in aqueous environments over prolonged periods.

  • Solid Powder: Can be stored at -20°C for up to 3 years, or at 4°C for 2 years[1].

  • Aqueous Stock Solution: When dissolved in water (solubility ≥ 100 mg/mL), the stock solution must be immediately aliquoted to prevent product inactivation from repeated freeze-thaw cycles[2]. Store aliquots at -80°C for up to 6 months, or at -20°C for a maximum of 1 month[2]. Always protect the solution from light and store it under nitrogen to prevent oxidative degradation[2].

Q: I am observing reduced potency in my in vitro RT inhibition assays after using a 3-month-old stock stored at -20°C. Why? A: Aqueous solutions of EFdA-TP stored at -20°C begin to degrade after approximately 1 month[2]. For longer-term liquid storage, -80°C is strictly required. If the solution was subjected to multiple freeze-thaw cycles or prolonged exposure to -20°C, the active triphosphate moiety undergoes hydrolysis. This converts the active EFdA-TP back into its di- or mono-phosphate forms, which cannot be directly utilized by the HIV-1 reverse transcriptase in cell-free biochemical assays, leading to an apparent loss of potency.

Table 1: EFdA-TP Tetralithium Storage & Stability Profile
Formulation StateStorage TemperatureMaximum DurationCritical Handling Conditions
Solid Powder-20°C3 YearsDesiccated, protect from light[1]
Solid Powder4°C2 YearsDesiccated, protect from light[1]
Aqueous Stock Solution-80°C6 MonthsAliquoted, under nitrogen, dark[2]
Aqueous Stock Solution-20°C1 MonthAliquoted, under nitrogen, dark[2]
Nanofluidic Implant (In vivo)37°CUp to 20 MonthsZero-order release kinetics[3]

Section 2: Intracellular Stability & Pharmacokinetics

Q: How does the intracellular stability of EFdA-TP affect my cell-based assay designs? A: Unlike traditional NRTIs, EFdA-TP exhibits an exceptionally long intracellular half-life. In human peripheral blood mononuclear cells (PBMCs), the half-life of intracellular EFdA-TP ranges from 118 to 227 hours depending on the dosing model[4][5]. This sustained stability allows for extended dosing intervals in vivo but requires careful timing in in vitro washout experiments. The drug will remain active in the intracellular compartment long after extracellular media replacement, meaning standard 24-hour washout periods are insufficient to reverse inhibition.

Protocol 1: PBMC Isolation and Lysis for EFdA-TP LC-MS/MS Quantification

To accurately quantify intracellular EFdA-TP without artefactual degradation, rapid metabolic quenching is required. This protocol ensures the triphosphate form is preserved.

  • Blood Collection: Collect whole blood into 8 mL Cell Preparation Tubes (CPT) containing sodium heparin. Invert 8–10 times and keep at room temperature[4].

  • Centrifugation: Centrifuge the tubes at 1,500–1,800 × g at ambient temperature for at least 15 minutes to separate the PBMC layer[4].

  • Washing (Critical Step): Aspirate the plasma completely. Wash the PBMC layer twice with ice-cold PBS buffer to halt cellular metabolism and remove any extracellular drug[4].

  • Resuspension & Counting: Resuspend the washed pellet in RPMI-1640 medium and perform an accurate cell count[4].

  • Lysis & Quenching: Add a validated cold lysis buffer (e.g., 70% methanol) based on the exact cell count. The cold solvent immediately denatures cellular phosphatases, preventing the degradation of EFdA-TP into EFdA[4].

  • Storage: Immediately flash-freeze the final PBMC lysate and store it at -70°C to -80°C until LC-MS/MS analysis[4].

Section 3: Mechanism of Action & Biochemical Assays

Q: EFdA-TP retains a 3'-OH group. Why doesn't HIV-1 RT continue extending the DNA chain indefinitely? A: EFdA-TP is a translocation-defective RT inhibitor[6]. While it possesses a 3'-OH group, the 4'-ethynyl modification creates a severe steric clash within the hydrophobic pocket of the RT enzyme. This prevents the enzyme from translocating to the next position on the template. Depending on the specific template sequence, it acts either as an Immediate Chain Terminator (ICT) or a Delayed Chain Terminator (DCT) , allowing the incorporation of exactly one additional dNTP before completely blocking further synthesis[6].

Protocol 2: Pre-Steady-State Kinetic Analysis of EFdA-TP Incorporation

This protocol determines the rate of polymerization ( kpol​ ) and dissociation constant ( Kd​ ) to validate the mechanism of action.

  • Complex Formation: Prepare a solution containing 50 nM HIV-1 RT and 50 nM of a specific radiolabeled DNA template/primer (T/P) substrate in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl)[7].

  • Rapid Mixing: Using a rapid quench-flow instrument, rapidly mix the RT-DNA complex with a solution containing 6 mM MgCl2​ and varying concentrations of EFdA-TP (1–50 µM)[7].

  • Reaction & Quenching (Self-Validating Step): Allow the reaction to proceed for ultra-short intervals (0.005 to 2.0 seconds). Abruptly halt the reaction by injecting a quenching solution of 150 mM EDTA. EDTA chelates the Mg2+ ions required for RT catalysis, instantly freezing the biochemical state[7].

  • Resolution: Denature the products at 95°C and resolve the extended primers using denaturing polyacrylamide gel electrophoresis (PAGE)[7].

  • Quantification: Quantify the bands via phosphorimaging and fit the observed rates at each nucleotide concentration to a hyperbolic equation to derive kpol​ and Kd​ [7].

Workflow Visualization: EFdA-TP Mechanism of Action

EFdA_Mechanism A HIV-1 Reverse Transcriptase + DNA Template/Primer B EFdA-TP Incorporation (Retains 3'-OH Group) A->B Highly efficient binding C1 Immediate Chain Termination (ICT) Translocation Blocked Immediately B->C1 Sequence-dependent C2 Delayed Chain Termination (DCT) One Additional dNTP Incorporated B->C2 Sequence-dependent D Viral DNA Synthesis Halted (High Barrier to Excision) C1->D C2->D Translocation blocked

EFdA-TP blocks HIV-1 RT via sequence-dependent Immediate or Delayed Chain Termination.

References

  • Refillable Nanofluidic Implant. LAPaL. Available at:[Link]

  • Two phase 1 studies of safety, tolerability, and pharmacokinetics of an EFdA prodrug (BRII-732) in healthy adult participants. National Institutes of Health (PMC). Available at:[Link]

  • 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. National Institutes of Health (PMC). Available at:[Link]

  • Intracellular Islatravir-Triphosphate in Dried Blood Spots and Peripheral Blood Mononuclear Cells from Pig-Tailed Macaques. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of EFdA-TP tetralithium

Troubleshooting Guide: Resolving Peak Tailing in HPLC Analysis Welcome to the technical support center for the analysis of EFdA-TP (4'-Ethynyl-2-fluoro-2'-deoxyadenosine-5'-triphosphate) tetralithium. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Resolving Peak Tailing in HPLC Analysis

Welcome to the technical support center for the analysis of EFdA-TP (4'-Ethynyl-2-fluoro-2'-deoxyadenosine-5'-triphosphate) tetralithium. This guide is designed for researchers and drug development professionals encountering chromatographic challenges, specifically peak tailing, during the HPLC analysis of this potent nucleoside reverse transcriptase inhibitor. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the physicochemical interactions that lead to asymmetrical peaks for highly polar, phosphorylated compounds like EFdA-TP.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with EFdA-TP on my C18 column. What are the primary causes?

A1: Peak tailing for a molecule like EFdA-TP is a common, multi-factorial issue stemming from its unique chemical structure.[1][2] As a triphosphate nucleoside analog, EFdA-TP is highly polar and carries multiple negative charges at typical pH levels, making it prone to undesirable secondary interactions within the HPLC system.

The two most probable causes are:

  • Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface.[3] These silanols are acidic (pKa ≈ 3.8–4.2) and become ionized (deprotonated to Si-O⁻) at mobile phase pH levels above 4.[4] The polar functional groups on EFdA-TP can then interact with these ionized silanols through strong hydrogen bonding or ion-exchange mechanisms.[3][5][6] This secondary retention mechanism holds some analyte molecules longer than others, resulting in a "tailing" peak.[7]

  • Analyte-Metal Chelation: The triphosphate moiety of EFdA-TP is a powerful chelating agent, meaning it can strongly bind to metal ions. Trace metals can be present in the silica packing material itself or, more commonly, can leach from stainless steel components of the HPLC system (e.g., frits, tubing, injector parts).[8][9][10] When EFdA-TP chelates with these metal ions, it forms complexes that can interact differently with the stationary phase or create adsorption sites, leading to distorted peak shapes.[8][11]

This troubleshooting guide will focus on systematically diagnosing and resolving these two core issues.

Q2: How can I definitively diagnose the cause of peak tailing?

A2: A systematic troubleshooting approach is essential. The following workflow helps isolate the primary cause of peak tailing.

G cluster_0 Troubleshooting Workflow for EFdA-TP Peak Tailing start Observe Peak Tailing (Asymmetry > 1.2) ph_check Is Mobile Phase pH Optimized? (pH 2.5-3.5 or >7 with appropriate column) start->ph_check column_check Is Column Appropriate? (High-purity, end-capped, or specialized) ph_check->column_check Yes adjust_ph Action: Adjust pH to 2.5-3.5 to protonate silanols. ph_check->adjust_ph No metal_check Suspect Metal Contamination? column_check->metal_check Yes change_column Action: Switch to a modern, fully end-capped C18 or a HILIC column. column_check->change_column No passivate Action: Passivate system with EDTA. (See Protocol 1) metal_check->passivate Yes resolved1 Peak Shape Improved adjust_ph->resolved1 resolved2 Peak Shape Improved change_column->resolved2 resolved3 Peak Shape Improved passivate->resolved3

Caption: A logical workflow to diagnose and resolve peak tailing.

Q3: What is the ideal mobile phase pH for analyzing EFdA-TP and why?

A3: The choice of mobile phase pH is critical for controlling the ionization state of both the EFdA-TP analyte and the column's residual silanols.[12][13]

Recommendation: Operate at a low pH, typically between 2.5 and 3.5 .

Causality:

  • Suppressing Silanol Ionization: At a pH below 3.5, the vast majority of residual silanol groups on the silica surface will be in their neutral, protonated form (Si-OH).[4][5] This prevents the strong ionic interactions with the negatively charged phosphate groups of EFdA-TP, significantly reducing peak tailing.[5] This is often the single most effective change for improving peak shape for polar analytes.[13]

  • Consistent Analyte Ionization: While EFdA-TP will remain charged at this pH, keeping the pH stable and well away from the pKa values of the molecule ensures a consistent single ionic state, which promotes sharp, symmetrical peaks.[12][14]

To achieve and maintain this pH, a buffer is required. Phosphate buffers are effective in this pH range. Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[13]

Q4: My peak is still tailing even at low pH. Could my HPLC system be the problem?

A4: Yes. If pH optimization does not resolve the issue, metal contamination from the HPLC system itself is the next logical suspect.[9][11] This is a well-documented issue for phosphorylated compounds.[8][10] Stainless steel components can leach metal ions (Fe³⁺, Ni²⁺) that get adsorbed onto the stationary phase, creating active sites that chelate with the triphosphate backbone of EFdA-TP. Biocompatible (titanium-based) systems can also leach metal ions under certain conditions, especially with pure organic solvents, which can also lead to peak distortion for sensitive compounds.[11][15]

Solution: System Passivation with a Chelating Agent

Passivating the system involves flushing it with a solution containing a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to strip away the problematic metal ions.[8][15]

Objective: To remove metal ion contamination from the HPLC flow path.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Methanol or Acetonitrile)

  • Disodium EDTA (Ethylenediaminetetraacetic acid, disodium salt)

  • 0.22 µm syringe filters

Procedure:

  • IMPORTANT: Disconnect the HPLC column from the system to prevent damage. Replace it with a union or a piece of PEEK tubing.

  • Prepare Passivation Solution: Prepare a 5-10 µM (micromolar) solution of EDTA in HPLC-grade water. For a 1L solution, this is a very small amount (approx. 3.7 mg of disodium EDTA dihydrate). Ensure it is fully dissolved. Caution: Do not use millimolar concentrations, as this can cause significant issues with the system and any subsequent MS analysis.[8]

  • Flush Aqueous Lines: Place the pump A line into the EDTA solution. Purge the pump for 5-10 minutes at a flow rate of 2-4 mL/min.

  • Flush System: Run 100% mobile phase A (the EDTA solution) through the entire system (injector, sample loop, detector flow cell) for at least 60 minutes at a flow rate of 1 mL/min.

  • Rinse System: Replace the EDTA solution with fresh HPLC-grade water and flush the system for another 30-60 minutes to remove all traces of EDTA.

  • Re-equilibrate: Re-install the column and equilibrate with your analytical mobile phase until the baseline is stable.

  • Test: Inject your EFdA-TP standard and evaluate the peak shape. For persistent issues, adding 10-20 µM EDTA to the mobile phase can be a continuous solution, but this is only recommended for UV detection as it can interfere with mass spectrometry.[8]

Q5: Which HPLC column chemistry is best suited for EFdA-TP analysis?

A5: While a standard C18 column can be made to work with careful mobile phase optimization, specialized columns often provide superior performance and robustness out-of-the-box.

Column TypePrinciple of OperationSuitability for EFdA-TPKey Considerations
Standard C18 (Type A Silica) Hydrophobic interactions.Low. Prone to severe tailing due to high residual silanol activity.[1]Generally not recommended unless no other option is available. Requires aggressive mobile phase modification.
High-Purity, End-Capped C18 (Type B Silica) Hydrophobic interactions.Good. Most residual silanols are chemically bonded ("capped"), reducing secondary interactions.[5][7]The industry standard and a good starting point. Look for columns with high carbon load and thorough end-capping.
Polar-Embedded C18 Mixed-mode (hydrophobic and polar).Excellent. Contains a polar group (e.g., amide, carbamate) near the silica surface, which shields residual silanols and provides alternative selectivity.[7]Offers enhanced retention for polar compounds and excellent peak shape, often without needing ion-pair agents.
Hydrophilic Interaction Chromatography (HILIC) Partitioning into a water-enriched layer on a polar stationary phase.[16]Excellent. Specifically designed for highly polar compounds that have little or no retention in reversed-phase.[17][18][19]Requires high organic content (>70% Acetonitrile) in the mobile phase. Very different mechanism from reversed-phase.[20]
Ion-Pair Reversed-Phase Uses a C18 column with an ion-pairing agent (e.g., tetrabutylammonium) in the mobile phase.[21]Good to Excellent. The agent pairs with the charged analyte, increasing its hydrophobicity and retention.[22][23]Can be complex to develop and equilibrate. Ion-pairing agents can be harsh on columns and suppress MS signals.[23][24]

Recommendation: Start with a modern, high-purity, fully end-capped C18 or a polar-embedded C18 column. If retention is insufficient or peak shape is still problematic, a HILIC column is the preferred alternative for robust analysis of nucleotides.[17][18]

References

  • Chrom Tech, Inc. (2025, October 28).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6).
  • The LCGC Blog. (n.d.).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • InvivoChem. (n.d.). EFdA-TP | RT inhibitor | CAS 950913-56-1.
  • Waters. (n.d.). What is a good column choice for analysis of nucleotides? - WKB59101.
  • PNAS. (2016, August 3). Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • MedChemExpress. (n.d.). EFdA-TP tetrasodium | Nucleoside RT Inhibitor.
  • MedChemExpress. (n.d.). EFdA-TP | Nucleoside RT Inhibitor.
  • PubMed. (2003, January 25).
  • Industry News. (2023, December 27).
  • LCGC International. (2025, March 10).
  • Future Science. (n.d.). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods.
  • PubMed. (2024, December 6). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC)
  • Waters. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns.
  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Nucleic Acids.
  • MCE. (n.d.). EFdA-TP | 核苷逆转录酶抑制剂.
  • MICROSOLV. (2026, February 13).
  • ACS Publications. (2025, July 17).
  • Link Lab. (n.d.). HPLC Column Selection Guide.
  • PMC. (n.d.). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry.
  • AMBIC. (2020, April 16).
  • Thermo Fisher Scientific. (n.d.). Application Note: Analysis of Nucleotides Using Solid Core HPLC Columns.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Patsnap Eureka. (2025, September 19).
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
  • ResearchGate. (n.d.). HPLC analysis of chemically synthesized DNA and TNA nucleoside triphosphates.
  • HELIX Chromatography. (n.d.). Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ResearchGate. (n.d.). (A) Structure of EFdA. (B) DNA oligonucleotides used in the...
  • PubMed. (n.d.). A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells.
  • Agilent Technologies, Inc. (2022, November 22). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC.
  • Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
  • Benchchem. (n.d.). EFdA-TP tetraammonium mechanism of action.
  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Nucleic Acids Research. (2022, February 22). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples.
  • Thermo Fisher Scientific. (n.d.). A Universal Mobile Phase System For Simple pH Optimization Of Mobile Phases For Ion Exchange Chromatography And Hydrophobic Inte.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • ACS Publications. (2025, January 30).
  • PMC. (n.d.). EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor.
  • PMC. (n.d.). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms.

Sources

Reference Data & Comparative Studies

Validation

Validating EFdA-TP Tetralithium Activity Against NRTI-Resistant HIV Strains: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist specializing in antiviral drug development, my objective in this guide is to move beyond superficial IC₅₀ comparisons and deconstruct the biochemical causality that makes EFdA-TP (Islatravir triphosphate) a structurally superior agent against Nucleoside Reverse Transcriptase Inhibitor (NRTI)-resistant HIV strains. When designing validation workflows for novel antivirals, we must interrogate the enzyme kinetics at a pre-steady-state level to truly understand the mechanism of inhibition and viral escape.

This guide objectively compares the performance of EFdA-TP tetralithium against legacy NRTIs, provides the mechanistic rationale for its efficacy against resistant strains, and details the self-validating experimental protocols required to benchmark its activity.

The Mechanistic Paradigm Shift: TDRTI vs. Obligate Chain Terminators

To understand why EFdA-TP succeeds where legacy NRTIs fail, we must examine the structural causality of reverse transcriptase (RT) inhibition. Approved NRTIs like Tenofovir (TFV) and Emtricitabine (FTC) lack a 3'-hydroxyl (3'-OH) group. Once incorporated into the nascent viral DNA, they act as obligate chain terminators , physically preventing the addition of the next nucleotide [1][1]. However, this mechanism is vulnerable to ATP-mediated phosphorolytic excision—a primary driver of NRTI resistance.

EFdA-TP introduces a paradigm shift. It retains a 3'-OH group, allowing it to mimic natural dNTPs and achieve highly efficient incorporation by HIV-1 RT. Its antiviral potency is driven by a 4'-ethynyl substitution. Upon incorporation of EFdA-monophosphate (EFdA-MP), this 4'-ethynyl group locks into a preformed hydrophobic pocket in the RT enzyme (defined by residues Ala114, Tyr115, Phe160, Met184, and Asp185) [2][2]. This creates severe steric hindrance, preventing the enzyme from translocating to the next template position. Consequently, EFdA-TP functions as a Translocation-Defective RT Inhibitor (TDRTI) , acting as either an immediate or delayed chain terminator while protecting the primer from excision [3][3].

Mechanism N1 HIV-1 RT + EFdA-TP (Retains 3'-OH) N2 High-Affinity Binding (Competes with dATP) N1->N2 N3 4'-Ethynyl Group Engages Hydrophobic Pocket (A114, Y115, M184) N2->N3 N4 Steric Translocation Block (TDRTI Mechanism) N3->N4 N5 Immediate or Delayed Chain Termination N4->N5

Fig 1. Mechanistic pathway of EFdA-TP acting as a Translocation-Defective RT Inhibitor (TDRTI).

Quantitative Performance Comparison

To objectively evaluate EFdA-TP, we must benchmark its inhibitory concentration (EC₅₀/IC₅₀) against established clinical standards across wild-type (WT) and key mutant strains. The data below synthesizes results from single-cycle infectivity and PBMC assays [4][4], [5][5].

Parameter / StrainEFdA-TP (Islatravir)Tenofovir (TFV)Emtricitabine (FTC)
Mechanism of Action TDRTI (Retains 3'-OH)Obligate Chain TerminatorObligate Chain Terminator
WT HIV-1 EC₅₀ ~0.068 – 0.25 nM~2,100 nM~250 nM
K65R Mutant (TFV-Resistant) Hypersusceptible (<0.03 nM)Resistant (~6,300 nM)Reduced Susceptibility
M184V Mutant (FTC-Resistant) ~3.1 nM (Highly Potent)SusceptibleHighly Resistant
Profiling Activity Against Resistant Strains
  • The K65R Hypersusceptibility Phenomenon: The K65R mutation is the hallmark of Tenofovir resistance. However, against EFdA-TP, K65R viruses are up to 70 times more susceptible than WT HIV-1 [6][6]. The causality here is driven by excision dynamics: K65R RT is severely impaired in its ability to utilize ATP to excise the incorporated EFdA-MP, trapping the enzyme in a dead-end complex.

  • The M184V Barrier: M184V confers high-level resistance to Lamivudine and Emtricitabine. Because Met184 forms part of the hydrophobic pocket that accommodates the 4'-ethynyl group of EFdA, this mutation causes a modest reduction in EFdA-TP incorporation efficiency [7][7]. However, due to EFdA's baseline picomolar potency, the shifted EC₅₀ (~3.1 nM) remains orders of magnitude lower than the WT EC₅₀ of legacy NRTIs. High-level resistance requires a double mutation (M184V/A114S), which severely cripples viral fitness and hypersensitizes the virus to Tenofovir [8][8].

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the activity of EFdA-TP tetralithium against mutant RTs, standard steady-state assays are insufficient. Steady-state kinetics are rate-limited by slow product release or translocation, masking the true incorporation rate of tight-binding inhibitors. Instead, we employ pre-steady-state kinetics and targeted excision assays.

Protocol A: Pre-Steady-State Kinetics of EFdA-TP Incorporation

Objective: To isolate the maximum polymerization rate ( kpol​ ) and binding affinity ( Kd​ ) during the first catalytic turnover.

  • Complex Assembly: Anneal a 5'-radiolabeled DNA primer to an RNA or DNA template. Pre-incubate this substrate with purified recombinant HIV-1 RT (WT or mutant) in a reaction buffer containing Mg²⁺ to form a stable RT-DNA complex.

  • Rapid Mixing (Quench-Flow): Using a rapid chemical quench-flow instrument, rapidly mix the RT-DNA complex with varying concentrations of EFdA-TP tetralithium.

  • Reaction Quenching: Terminate the reaction at precise millisecond-to-second intervals (e.g., 10 ms to 1 s) by injecting 0.5 M EDTA. The EDTA chelates the Mg²⁺ cofactor, instantly halting catalysis.

  • Quantification: Resolve the extended primers using denaturing urea-PAGE. Quantify the product fractions via phosphorimaging and fit the data to a single exponential equation to extract kpol​ and Kd​ via nonlinear regression.

Protocol B: ATP-Mediated Excision Assay

Objective: To validate the biochemical causality of K65R hypersusceptibility by measuring the mutant enzyme's inability to unblock EFdA-MP-terminated primers.

  • Primer Termination: Enzymatically extend the radiolabeled primer with a single EFdA-TP using WT or K65R RT, creating a stalled, EFdA-MP-terminated complex.

  • Excision Initiation: Purify the complex and incubate it with physiological concentrations of the excision donor, ATP (3.2 mM), alongside a large excess of natural dNTPs to trap any successfully unblocked primers.

  • Time-Course Monitoring: Extract aliquots at extended time points (0, 15, 30, 60, 120 minutes) and quench with EDTA.

  • Readout: Resolve on urea-PAGE. The K65R mutant will exhibit a near-complete absence of fully extended DNA products compared to WT, confirming that reduced phosphorolytic excision is the mechanism of hypersusceptibility.

Workflow S1 1. Complex Formation RT + Primer/Template S2 2. Rapid Mixing (Quench-Flow with EFdA-TP) S1->S2 S3 3. ATP Excision Assay (Physiological ATP) S2->S3 S4 4. PAGE & Quantification (k_pol, K_d extraction) S3->S4

Fig 2. Self-validating experimental workflow for biochemical profiling of NRTI resistance.

Conclusion

EFdA-TP tetralithium represents a structural evolution in antiviral design. By retaining the 3'-OH group to ensure high binding affinity while leveraging a 4'-ethynyl modification to block translocation, it effectively bypasses the primary resistance mechanisms that plague legacy NRTIs. Its unique ability to exploit the K65R mutation via hypersusceptibility, combined with its high genetic barrier to resistance, makes it an indispensable tool for researchers developing next-generation HIV therapeutics.

References

  • Title: 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA)
  • Source: researchgate.
  • Title: Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA)
  • Source: asm.
  • Source: asm.
  • Source: nih.
  • Source: nih.
  • Title: NRTTI (nucleoside reverse transcriptase inhibitor)

Sources

Comparative

Validation of EFdA-TP tetralithium salt purity using HPLC-UV

Validation of EFdA-TP Tetralithium Salt Purity via HPLC-UV: A Comparative Guide Introduction 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, Islatravir) is a highly potent nucleoside analog that exhibits exceptional antivir...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of EFdA-TP Tetralithium Salt Purity via HPLC-UV: A Comparative Guide

Introduction 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, Islatravir) is a highly potent nucleoside analog that exhibits exceptional antiviral activity against HIV-1[1]. Within the cellular environment, EFdA is rapidly phosphorylated into its active metabolite, EFdA-triphosphate (EFdA-TP)[2]. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that lack a 3'-hydroxyl group, EFdA-TP retains its 3'-OH but features a unique 4'-ethynyl modification[3]. This structural nuance allows EFdA-TP to function as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)[4]. Upon incorporation into the nascent viral DNA chain, the 4'-ethynyl group induces a steric clash within the hydrophobic pocket of the reverse transcriptase (RT) enzyme, preventing translocation and resulting in immediate or delayed chain termination[5].

For researchers conducting in vitro enzymatic assays, structural biology studies, or preclinical drug development, utilizing highly pure EFdA-TP is non-negotiable. Nucleotide triphosphates are inherently unstable and prone to hydrolysis. While EFdA-TP is frequently synthesized as a triethylammonium (TEAB) or sodium salt, the tetralithium salt has emerged as the industry gold standard. This guide objectively compares the tetralithium salt against alternative formulations and provides a self-validating Ion-Pairing Reverse-Phase HPLC-UV (IP-RP-HPLC-UV) protocol for rigorous purity validation.

The Causality of Experimental Choices in HPLC-UV

Validating the purity of a highly polar, multiply-charged molecule like EFdA-TP requires deliberate chromatographic interventions. Every parameter in the HPLC-UV workflow is chosen to mitigate specific physicochemical challenges.

  • Why IP-RP-HPLC over Strong Anion Exchange (SAX)? SAX chromatography relies on high-molarity phosphate or chloride buffers to elute tightly bound triphosphates. However, these high-salt mobile phases frequently cause baseline instability during UV detection and can precipitate within the system pumps when mixed with organic modifiers. IP-RP-HPLC utilizes a volatile ion-pairing reagent—such as 0.1 M Triethylammonium acetate (TEAA)—which dynamically pairs with the negatively charged phosphate groups of EFdA-TP. This temporarily neutralizes the molecule's charge, allowing for predictable, high-resolution retention on a standard C18 stationary phase without the risk of salt precipitation.

  • Why UV Detection at 260 nm? The modified adenine nucleobase of EFdA exhibits a strong, characteristic UV absorption maximum ( λmax​ ) at approximately 260 nm. Monitoring at this specific wavelength maximizes the signal-to-noise ratio for the nucleotide while remaining blind to background interference from the ion-pairing reagents or solvent impurities.

  • Why the Tetralithium Salt? Amine salts (like TEAB) are notoriously hygroscopic; they absorb ambient moisture, leading to rapid degradation of the triphosphate ester and fluctuating molarities. Conversely, sodium salts of nucleotide triphosphates often suffer from poor solubility in the organic-aqueous mixtures required for IP-RP-HPLC, leading to peak broadening or column clogging. Tetralithium salts strike the optimal balance: they are highly soluble in aqueous/organic gradients, exhibit superior solid-state stability, and do not introduce bulky counter-ions that sterically hinder downstream polymerase assays.

Comparative Performance of EFdA-TP Salt Forms

The following table summarizes the objective performance metrics of EFdA-TP tetralithium salt compared to its sodium and TEAB counterparts, highlighting why tetralithium is the preferred choice for rigorous analytical and biological applications.

ParameterEFdA-TP Tetralithium SaltEFdA-TP Sodium SaltEFdA-TP TEAB Salt
Solid-State Stability (-20°C) > 24 months~ 12-18 months< 12 months (hygroscopic)
Solubility in IP-RP Mobile Phase Excellent (No precipitation risk)Moderate (Risk of precipitation)Excellent
HPLC-UV Baseline Stability High (No UV interference)HighLow (TEAB can cause baseline drift)
Downstream Assay Compatibility Optimal (Li+ is inert in RT assays)GoodSub-optimal (Amines can inhibit enzymes)
Purity Retention (Post-lyophilization) > 99%~ 95-97%~ 90-95%

Experimental Methodology: IP-RP-HPLC-UV Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and resolution checks, the method internally verifies its own accuracy before any sample data is accepted.

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in LC-MS grade water, meticulously adjusted to pH 7.0. (Causality: Maintaining pH 7.0 ensures complete and consistent ionization of the triphosphate groups, which is mandatory for reproducible ion-pairing).

  • Mobile Phase B: 0.1 M TEAA in 30% Acetonitrile / 70% LC-MS grade water.

  • Sample Prep: Dissolve the EFdA-TP tetralithium salt in Mobile Phase A to a final concentration of 1.0 mg/mL. Keep the vial on ice prior to injection to arrest any thermal hydrolysis.

Step 2: Chromatographic Conditions

  • Column: High-purity C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) set to 260 nm.

  • Gradient Program:

    • 0–5 min: 0% B (Isocratic hold to wash out unbound salts and highly polar impurities).

    • 5–25 min: 0% to 50% B (Linear gradient to elute the monophosphate, diphosphate, and triphosphate sequentially).

    • 25–30 min: 50% to 100% B (Aggressive column wash).

    • 30–40 min: 0% B (Re-equilibration for the next injection).

Step 3: System Suitability Testing (SST) - The Self-Validating Step Before analyzing the primary sample, execute the following sequence to validate the system's resolving power:

  • Blank Injection (Mobile Phase A): Ensures the column is free of carryover or ghost peaks.

  • Resolution Mix: Inject a spiked reference standard mixture containing EFdA-monophosphate (EFdA-MP), EFdA-diphosphate (EFdA-DP), and EFdA-TP.

    • Validation Criteria: The chromatographic resolution ( Rs​ ) between the DP and TP peaks must be ≥1.5 . If Rs​<1.5 , the ion-pairing equilibrium is compromised, and the column must be flushed and re-equilibrated before proceeding.

Step 4: Sample Analysis and Integration Inject 10 µL of the EFdA-TP tetralithium sample. Integrate the area under the curve (AUC) for the main EFdA-TP peak (typically eluting around 18-22 minutes) and any hydrolysis degradation peaks (MP and DP, which elute earlier due to their lower charge density). Calculate relative purity as (AUCTP​/AUCTotal​)×100 .

Visualizations

HPLC_Workflow S1 1. Sample Prep (EFdA-TP Tetralithium in TEAA) S2 2. System Suitability (Blank & Resolution Mix) S1->S2 S3 3. IP-RP-HPLC (C18 Column, Gradient Elution) S2->S3 S4 4. UV Detection (260 nm Absorbance) S3->S4 S5 5. Data Integration (Purity & Hydrolysis Check) S4->S5

Step-by-step IP-RP-HPLC-UV validation workflow for EFdA-TP tetralithium salt.

NRTTI_Mechanism A EFdA-TP Binds to HIV-1 Reverse Transcriptase B Incorporation into Nascent Viral DNA A->B C 4'-Ethynyl Group Induces Steric Clash in RT Pocket B->C D Inhibition of RT Translocation C->D E Immediate or Delayed Chain Termination D->E

Mechanism of action of EFdA-TP as a Nucleoside Reverse Transcriptase Translocation Inhibitor.

References

  • Title: EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591)
  • Title: Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor Source: ResearchGate URL
  • Source: PubMed (nih.gov)
  • Title: Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA)
  • Title: Impurity Control Strategy of TMS-Triol in the Manufacture Development of Islatravir Source: ACS Publications URL

Sources

Validation

Intracellular Accumulation of EFdA-TP vs. Emtricitabine Triphosphate: A Comprehensive Pharmacokinetic Comparison

Introduction & Rationale The paradigm of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) is rapidly shifting from daily oral regimens to ultra-long-acting (LA) formulations. For nucleoside and nucleotide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The paradigm of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) is rapidly shifting from daily oral regimens to ultra-long-acting (LA) formulations. For nucleoside and nucleotide analogues, systemic plasma clearance is only half the story; true therapeutic durability is dictated by the intracellular accumulation and half-life of their active triphosphate (TP) metabolites.

As a Senior Application Scientist navigating preclinical and clinical pharmacology, I have structured this guide to objectively compare the intracellular pharmacokinetics of Islatravir (EFdA) and Emtricitabine (FTC) . By examining the causality behind their molecular designs and detailing the self-validating analytical workflows used to quantify them, this guide provides drug development professionals with actionable, field-proven insights.

Mechanistic Causality: Why Intracellular Half-Life Dictates Efficacy

Both FTC and EFdA are prodrugs. To exert their antiviral effects, they must cross the cell membrane of target cells (such as macrophages and CD4+ T cells) and undergo a three-step phosphorylation cascade driven by host cellular kinases (1[1]). However, their structural differences lead to vastly different intracellular fates:

  • Emtricitabine (FTC): Once phosphorylated to Emtricitabine triphosphate (FTC-TP), it acts as a competitive chain terminator. While highly effective, FTC lacks structural modifications to prevent rapid intracellular dephosphorylation. Consequently, its intracellular half-life in human peripheral blood mononuclear cells (PBMCs) is approximately 39 hours (2[2],3[3]). This profile is optimal for daily oral dosing but limits its standalone potential for monthly or yearly LA formulations.

  • Islatravir (EFdA): EFdA is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). It features a 4'-ethynyl group and a 2-fluoro substitution. The Causality: The 2-fluoro modification sterically hinders deamination by cellular adenosine deaminases, while the 4'-ethynyl group locks the molecule tightly into the viral polymerase active site. More importantly, these modifications make EFdA-TP highly resistant to cellular phosphatases. This results in massive intracellular trapping, achieving an extraordinary half-life of 130–210 hours in human PBMCs (4[4]).

Pathway cluster_0 EFdA (Islatravir) Activation cluster_1 FTC (Emtricitabine) Activation EFdA EFdA (Plasma) EFdA_MP EFdA-MP EFdA->EFdA_MP Kinase EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Kinase EFdA_TP EFdA-TP (Active) t1/2: 130-210h EFdA_DP->EFdA_TP Kinase FTC FTC (Plasma) FTC_MP FTC-MP FTC->FTC_MP Kinase FTC_DP FTC-DP FTC_MP->FTC_DP Kinase FTC_TP FTC-TP (Active) t1/2: ~39h FTC_DP->FTC_TP Kinase

Intracellular phosphorylation cascade comparing EFdA and FTC activation to their triphosphate forms.

Comparative Pharmacokinetics

The decoupling of plasma clearance from intracellular active metabolite concentration is the defining feature of next-generation NRTIs. At steady state, EFdA-TP concentrations in PBMCs are up to 1000 times higher than concomitant EFdA levels measured in plasma (4[4]).

Pharmacokinetic ParameterEFdA-TP (Islatravir)FTC-TP (Emtricitabine)
Active Metabolite Islatravir TriphosphateEmtricitabine Triphosphate
Primary Mechanism NRTTI (Translocation Inhibitor)NRTI (Chain Terminator)
Intracellular Half-Life (PBMCs) 130 – 210 hours~39 hours
Steady-State Accumulation Ratio ~1000:1 (Intracellular : Plasma)Rapid equilibration, lower ratio
Target Clinical Dosing Weekly/Monthly oral, Yearly implantDaily oral

Experimental Protocol: LC-MS/MS Quantification of Intracellular Triphosphates

Measuring intracellular triphosphates requires extreme analytical rigor. Triphosphates are highly labile and will rapidly degrade back to monophosphates or parent drugs if cellular phosphatases are not immediately quenched. The following methodology represents a self-validating system designed to ensure absolute quantitative accuracy (5[5]).

Step-by-Step Methodology
  • PBMC Isolation: Collect whole blood in EDTA vacutainers. Layer the blood over a density gradient medium (e.g., Ficoll-Paque) and centrifuge at 400 × g for 30 minutes at room temperature (brakes off). Carefully harvest the PBMC buffy coat.

  • Cell Counting and Viability Assessment: Wash the PBMCs twice in ice-cold PBS. Count the cells using an automated cell counter with Trypan Blue exclusion.

    • Causality: Accurate live-cell counting is a non-negotiable step. Final LC-MS/MS data must be normalized to fmol / 10^6 viable cells to account for biological variance in cell recovery.

  • Metabolic Quenching and Lysis: Pellet exactly 5×106 viable cells. Immediately resuspend the pellet in 500 µL of ice-cold 80% methanol, vortex vigorously for 1 minute, and transfer to -70°C storage.

    • Causality: Cold 80% methanol instantly denatures endogenous phosphatases and kinases, "freezing" the intracellular equilibrium and preventing the artificial degradation of EFdA-TP and FTC-TP during sample handling.

  • Internal Standard (IS) Spiking: Spike the lysate with stable isotopically labeled internal standards (e.g., 13C/15N -EFdA-TP and 13C/15N -FTC-TP).

    • Trustworthiness/Self-Validation: Because triphosphates suffer from variable extraction recoveries and severe ion suppression in the mass spectrometer, a matched isotopic IS is mandatory to correct for matrix effects dynamically.

  • Solid Phase Extraction (SPE): Centrifuge the lysate to remove protein debris. Pass the supernatant through a Weak Anion Exchange (WAX) SPE cartridge. Wash with low-ionic-strength buffers to remove neutral lipids, and elute the highly polar triphosphate analytes using a high-pH, high-salt buffer (e.g., ammonium hydroxide/methanol).

  • LC-MS/MS Analysis: Inject the eluate onto a multiplexed LC-MS/MS system utilizing a porous graphitic carbon (PGC) column. Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode to quantify the specific precursor-to-product ion transitions for the triphosphates.

Workflow Blood Whole Blood Collection (EDTA Tubes) PBMC PBMC Isolation (Density Gradient Centrifugation) Blood->PBMC Lysis Cell Lysis & Extraction (Cold 80% Methanol Quenching) PBMC->Lysis SPE Solid Phase Extraction (SPE) (WAX Cartridge Enrichment) Lysis->SPE LCMS LC-MS/MS Analysis (Isotope-Dilution MRM) SPE->LCMS Data Data Normalization (fmol / 10^6 viable cells) LCMS->Data

Self-validating LC-MS/MS workflow for quantifying intracellular TP metabolites in PBMCs.

Field-Proven Insights

In the landscape of drug development, understanding the dichotomy between plasma and intracellular pharmacokinetics prevents costly clinical trial failures. While FTC's plasma levels drop rapidly, the ~39-hour half-life of FTC-TP provides a crucial "forgiveness window" for patients who occasionally miss a daily PrEP dose.

However, Islatravir's structural engineering represents a fundamental leap forward. By achieving an intracellular half-life exceeding 130 hours, EFdA-TP completely decouples the required dosing interval from standard plasma clearance rates. This massive intracellular accumulation is what biologically justifies the ongoing development of ultra-long-acting modalities, such as once-yearly subdermal biodegradable implants.

References

  • Source: Chemical Reviews (acs.org)
  • Source: nih.
  • Source: MDPI (mdpi.com)
  • Source: PMDA (pmda.go.jp)
  • Source: Oxford Academic (oup.com)

Sources

Comparative

EFdA-TP tetralithium efficacy validation in M184V mutant HIV strains

Title: Comparative Efficacy and Kinetic Validation of EFdA-TP Tetralithium in M184V Mutant HIV-1 Strains Executive Summary The emergence of the M184V mutation in the reverse transcriptase (RT) of Human Immunodeficiency V...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy and Kinetic Validation of EFdA-TP Tetralithium in M184V Mutant HIV-1 Strains

Executive Summary The emergence of the M184V mutation in the reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1) presents a critical challenge in antiretroviral therapy, conferring high-level resistance to standard nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine (3TC) and emtricitabine (FTC)[1]. 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP, Islatravir triphosphate) tetralithium salt represents a paradigm shift in RT inhibition. As a first-in-class Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI), EFdA-TP bypasses the traditional obligate chain-termination mechanism[2]. This guide provides an objective, data-driven comparison of EFdA-TP against legacy NRTIs, detailing the biochemical causality of its sustained efficacy against the M184V variant and providing validated experimental protocols for researchers.

Mechanistic Paradigm: NRTTI vs. Traditional NRTIs

To understand why EFdA-TP retains potency against M184V while 3TC-TP fails, we must analyze the structural causality at the enzyme's active site. Traditional NRTIs lack a 3'-hydroxyl (3'-OH) group. Once incorporated into the nascent viral DNA, they act as obligate chain terminators because the absence of the 3'-OH prevents the addition of the next nucleotide[2][3]. However, the M184V mutation alters the YMDD motif in the RT active site, creating steric hindrance that drastically reduces the binding affinity for 3TC-TP and FTC-TP[1].

EFdA-TP fundamentally subverts this resistance mechanism:

  • Retention of the 3'-OH Group: Unlike legacy NRTIs, EFdA-TP retains a 3'-OH group, allowing it to be recognized efficiently by both cellular kinases and the viral RT, mimicking the natural dATP substrate[4][5].

  • Translocation Arrest via the 4'-Ethynyl Group: The defining feature of EFdA-TP is its 4'-ethynyl modification. Upon incorporation (forming EFdA-MP at the primer terminus), this ethynyl group projects into a highly conserved hydrophobic pocket defined by RT residues Ala-114, Tyr-115, Phe-160, Met-184, and Asp-185[3][6]. This interaction creates severe steric clashes with the "primer grip" region, physically locking the enzyme and preventing it from translocating to the next template position[2][5].

While the M184V mutation is located directly within this hydrophobic pocket, pre-steady-state kinetics reveal that the valine substitution only modestly alters the binding thermodynamics of the 4'-ethynyl group, allowing EFdA-TP to maintain low-nanomolar inhibition[7].

Mechanism WT_RT HIV-1 RT (M184V Mutant) EFdA_TP EFdA-TP Tetralithium WT_RT->EFdA_TP High Affinity Traditional_NRTI Traditional NRTIs (e.g., 3TC) WT_RT->Traditional_NRTI Reduced Affinity Incorporation1 Efficient Incorporation (Retains 3'-OH) EFdA_TP->Incorporation1 Incorporation2 Steric Rejection by Valine (Poor Incorporation) Traditional_NRTI->Incorporation2 Mech1 4'-Ethynyl Group Clashes with Primer Grip Incorporation1->Mech1 Mech2 Obligate Chain Termination (If Incorporated) Incorporation2->Mech2 Outcome1 Translocation Arrest (NRTTI Mechanism) Mech1->Outcome1 Outcome2 High-Level Resistance (Loss of Efficacy) Mech2->Outcome2

Caption: Mechanistic divergence between EFdA-TP (NRTTI) and traditional NRTIs in M184V mutant HIV-1 RT.

Comparative Efficacy Profile

The biochemical superiority of EFdA-TP is best illustrated through quantitative comparison. While M184V confers a >100-fold reduction in susceptibility to 3TC and FTC, it only imparts an approximate 6- to 8-fold shift in the EC50 of EFdA, keeping the absolute inhibitory concentration in the picomolar to low-nanomolar range[8][9][10].

Table 1: Comparative in vitro Efficacy against WT and M184V HIV-1 Strains

Inhibitor (Active Form)MechanismWT HIV-1 EC50 (nM)M184V HIV-1 EC50 (nM)Fold Resistance
EFdA-TP NRTTI~0.068 nM~3.1 nM~6 to 8-fold
3TC-TP Obligate Chain Terminator~100 nM>10,000 nM>100-fold
FTC-TP Obligate Chain Terminator~10 nM>5,000 nM>500-fold
TFV-DP Obligate Chain Terminator~1,000 nM~500 nMHypersusceptible

Data synthesized from established virological assays in MT-4 cells[1][9][10]. Note: Tenofovir (TFV) retains efficacy against M184V, but its absolute potency is orders of magnitude lower than EFdA.

Kinetic Validation: The "How" of EFdA-TP Efficacy

To isolate the exact kinetic parameters ( kpol​ and Kd​ ) governing this efficacy, researchers utilize pre-steady-state kinetics. Standard steady-state assays are insufficient because nucleotide incorporation by HIV-1 RT is exceptionally rapid; the rate-limiting step is often product release rather than the chemical chemistry of incorporation[7].

Recent pre-steady-state kinetic studies have demonstrated that the M184V mutation has only a modest effect on EFdA-TP incorporation efficiency ( kpol​/Kd​ ). Specifically, M184V increases EFdA-TP incorporation efficiency 2-fold on a DNA template and decreases it only 3-fold on an RNA template, confirming that the mutation does not critically disrupt the binding architecture required for the 4'-ethynyl group[7]. (Conversely, the combination mutation A114S/M184V drastically reduces incorporation efficiency by up to 181-fold, serving as a true resistance pathway[7]).

Experimental Methodologies

The following protocols provide a self-validating system for evaluating EFdA-TP tetralithium efficacy. The biochemical assay isolates the direct enzyme-inhibitor interaction, while the cell-based assay validates intracellular activation and holistic viral suppression.

Protocol A: Pre-Steady-State Kinetics (Rapid Quench-Flow)

Causality: This method captures the transient intermediate states of polymerization, allowing precise calculation of the maximum rate of incorporation ( kpol​ ) and the dissociation constant ( Kd​ ) for EFdA-TP[5][7].

  • Preparation of RT-Template Complex: Anneal a 5'-radiolabeled DNA primer to an RNA or DNA template. Pre-incubate the primer/template complex (e.g., 50 nM) with purified recombinant HIV-1 RT (WT or M184V mutant, 150 nM) in a reaction buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl) to form a stable binary complex.

  • Rapid Mixing: Load the RT-DNA complex into one syringe of a rapid quench-flow instrument (e.g., KinTek RQF-3). Load varying concentrations of EFdA-TP tetralithium (0.1 μM to 50 μM) and MgCl2​ (10 mM) into the second syringe.

  • Reaction & Quenching: Rapidly mix the contents of the two syringes. Allow the reaction to proceed for precise millisecond to second intervals (0.005 s to 10 s). Quench the reaction automatically by mixing with 0.5 M EDTA (pH 8.0) from a third syringe to instantly chelate Mg2+ and halt polymerization.

  • Separation & Quantification: Resolve the quenched reaction products on a 15% denaturing polyacrylamide gel (PAGE). Quantify the extended primer fractions using phosphorimaging.

  • Data Analysis: Fit the product formation data over time to a single exponential equation to yield the observed rate ( kobs​ ). Plot kobs​ against EFdA-TP concentration and fit to a hyperbolic equation to determine kpol​ and Kd​ .

Protocol B: Cell-Based Viral Susceptibility Assay

Causality: Validates that the tetralithium salt formulation of EFdA successfully permeates the cell membrane and is efficiently phosphorylated by cellular kinases to the active EFdA-TP form[10].

  • Cell Preparation: Seed MT-4 cells (or primary PBMCs) at 2×104 cells/well in a 96-well plate.

  • Drug Dilution: Prepare serial dilutions of EFdA tetralithium, 3TC, and TFV (ranging from 0.001 nM to 1000 nM) in complete RPMI medium.

  • Infection: Infect the cells with WT or site-directed M184V mutant HIV-1 strains at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ atmosphere for 5 to 7 days.

  • Viability/p24 Readout: Measure viral replication inhibition using an MTT cell viability assay (to assess protection from virus-induced cytopathic effect) or a p24 antigen ELISA. Calculate the EC50​ using non-linear regression analysis.

Workflow Step1 Prepare HIV-1 RT (WT & M184V) Step2 Pre-Steady-State Kinetics Assay Step1->Step2 Step3 Rapid Quench-Flow (Millisecond Mixing) Step2->Step3 Add EFdA-TP + Mg2+ Step4 PAGE Separation & Phosphorimaging Step3->Step4 EDTA Quench Step5 Calculate k_pol & K_d for EFdA-TP Step4->Step5 Non-linear Regression

Caption: Experimental workflow for pre-steady-state kinetic validation of EFdA-TP incorporation.

Conclusion

EFdA-TP tetralithium demonstrates a highly differentiated resistance profile compared to legacy NRTIs. Because its mechanism of action relies on translocation arrest via its 4'-ethynyl group rather than obligate chain termination[3], it bypasses the steric exclusion mechanisms utilized by the M184V mutant RT. While M184V virtually abolishes the efficacy of 3TC and FTC, EFdA-TP maintains robust, low-nanomolar potency against this variant[8][9]. For drug development professionals, incorporating pre-steady-state kinetic workflows is essential for accurately mapping the binding thermodynamics and validating the high barrier to resistance of next-generation NRTTIs.

References

  • NIH PMC: EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor Source: National Institutes of Health (NIH) URL:[Link]

  • ASM Journals: Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains Source: Antimicrobial Agents and Chemotherapy URL:[Link]

  • ResearchGate: Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor Source: Journal of Biological Chemistry URL:[Link]

  • NIH PMC: Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains Source: National Institutes of Health (NIH) URL:[Link]

  • ACS Publications: Kinetic Insights into the Enhanced Antiviral Activity of Islatravir against Doravirine Resistance-Associated Substitution Mutations in HIV-1 Reverse Transcriptase Source: Biochemistry URL:[Link]

  • ASM Journals: Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Source: Antimicrobial Agents and Chemotherapy URL:[Link]

  • NIH PubMed: Kinetic Investigation of Resistance to Islatravir Conferred by Mutations in HIV-1 Reverse Transcriptase Source: Journal of Molecular Biology URL:[Link]

  • Retrovirology: Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA Source: Retrovirology Archive URL:[Link]

Sources

Validation

Comparative Cytotoxicity of EFdA-TP Tetralithium in Human Cell Lines: A Technical Evaluation Guide

As a Senior Application Scientist evaluating novel antiretroviral compounds, assessing the therapeutic window of a drug is just as critical as measuring its raw potency. Islatravir (4'-ethynyl-2-fluoro-2'-deoxyadenosine,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel antiretroviral compounds, assessing the therapeutic window of a drug is just as critical as measuring its raw potency. Islatravir (4'-ethynyl-2-fluoro-2'-deoxyadenosine, or EFdA) and its active intracellular metabolite, EFdA-triphosphate (EFdA-TP), represent a paradigm shift in nucleoside reverse transcriptase inhibitors (NRTIs). Formulated frequently as a tetralithium salt for in vitro stability, EFdA-TP functions as a first-in-class Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)[1].

This guide provides an objective, data-driven comparison of EFdA-TP’s cytotoxicity profile against legacy NRTIs across standard human cell lines, detailing the mechanistic causality behind its superior safety profile and outlining self-validating experimental protocols for laboratory evaluation.

Mechanistic Rationale: Why Structure Dictates Cytotoxicity

Historically, NRTIs (like Zidovudine/AZT or Tenofovir/TFV) lacked a 3'-hydroxyl (3'-OH) group, acting as obligate chain terminators. However, this structural deviation from natural dNTPs often leads to off-target affinity for host cellular polymerases, driving mitochondrial toxicity[1].

EFdA circumvents this through three unique structural modifications[1]:

  • Retention of the 3'-OH Group: Mimics natural dATP, reducing off-target host polymerase recognition.

  • 4'-Ethynyl Substitution: Creates a steric clash with host DNA polymerase γ but anchors tightly into the hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), acting as a translocation-defective inhibitor[2].

  • 2-Fluoro Substitution: Prevents intracellular degradation by adenosine deaminase, dramatically extending the intracellular half-life of EFdA-TP (up to 17.2 hours in vitro and >72 hours in vivo) without requiring highly concentrated, toxic dosing[2][3].

Pathway EFdA Extracellular EFdA (Prodrug) Uptake Cellular Uptake (Equilibrative Transporters) EFdA->Uptake EFdA_Intra Intracellular EFdA Uptake->EFdA_Intra Kinases Host Cellular Kinases (Phosphorylation Cascade) EFdA_Intra->Kinases EFdA_TP EFdA-TP (Active Tetralithium Salt) Kinases->EFdA_TP HIV_RT HIV-1 Reverse Transcriptase (High Affinity: Ki ~4.3 nM) EFdA_TP->HIV_RT Host_Pol Host DNA Polymerase γ (Low Affinity: IC50 ~10 µM) EFdA_TP->Host_Pol Effect_Therapeutic Potent Translocation Inhibition & Chain Termination HIV_RT->Effect_Therapeutic Effect_Tox Minimal Mitochondrial Cytotoxicity Host_Pol->Effect_Tox

Caption: Pathway of EFdA-TP metabolism and its selective inhibition of HIV-1 RT over host polymerases.

Comparative Cytotoxicity Data

To objectively evaluate EFdA's therapeutic window, we analyze the Selectivity Index (SI)—the ratio of the 50% Cytotoxic Concentration ( CC50​ ) to the 50% Inhibitory Concentration ( IC50​ ).

In primary human Peripheral Blood Mononuclear Cells (PBMCs), EFdA demonstrates an IC50​ of 0.25 nM and a CC50​ of 46 µM, yielding an unprecedented SI of 184,000[3]. By comparison, the standard-of-care NRTI Tenofovir (TFV) is 8,400 times less potent with an SI of merely 7 in the same assay conditions[3].

Quantitative Comparison Table
CompoundCell Line ModelAntiviral Potency ( IC50​ / EC50​ )Cytotoxicity ( CC50​ )Selectivity Index (SI)
EFdA Primary PBMCs0.25 nM46.0 µM184,000
EFdA MT-4 (T-cells)~0.1 - 3.0 nM11.0 µM> 3,600 - 110,000
Emtricitabine (FTC) Primary PBMCs250.0 nM> 35.0 µM140
Tenofovir (TFV) Primary PBMCs2,100.0 nM> 14.7 µM7
Zidovudine (AZT) MT-4 (T-cells)180.0 nM> 100.0 µM> 550

Data synthesized from standardized in vitro assays[1][2][3]. Note: EFdA also exhibits negligible cytotoxicity in epithelial lines (CaSki, A431) with CC50​ values >50 µg/ml[4].

Mitochondrial Toxicity Profile

The root cause of cellular toxicity for many NRTIs is the depletion of mitochondrial DNA (mtDNA) via the inhibition of human DNA polymerase γ . EFdA-TP exhibits exceptionally low affinity for human DNA polymerases α and β ( IC50​ > 100 µM) and only weak affinity for polymerase γ ( IC50​ = 10 µM)[2]. In contrast, older agents like ddA-TP inhibit polymerase γ at concentrations as low as 0.2 µM[2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, evaluating EFdA-TP requires a self-validating experimental system. Because EFdA is a prodrug, in vitro assays must account for both cellular viability and the efficiency of intracellular phosphorylation.

Protocol Seed 1. Cell Seeding (PBMCs / MT-4 / HepG2) Dose 2. EFdA Dosing (0.1 nM to 100 µM) Seed->Dose Incubate 3. Incubation (24h - 72h at 37°C) Dose->Incubate Split Parallel Assay Division Incubate->Split Viability 4a. Cell Viability Assay (MTT / ATP Luminescence) Split->Viability Metabolism 4b. LC-MS/MS Analysis (Anion Exchange Chromatography) Split->Metabolism Data_CC50 Calculate CC50 & Selectivity Index Viability->Data_CC50 Data_PK Quantify Intracellular EFdA-TP Half-life Metabolism->Data_PK

Caption: Standardized experimental workflow for assessing EFdA-TP cytotoxicity and intracellular pharmacokinetics.

Protocol A: High-Throughput Cell Viability & CC50​ Determination

Causality Check: We utilize both MT-4 cells (highly permissive, rapid replication) and PHA-stimulated PBMCs (physiologically relevant primary cells) to ensure the cytotoxicity profile is not an artifact of immortalized cell line metabolism[3].

  • Cell Preparation: Seed MT-4 cells ( 1×105 cells/mL) or PHA-stimulated PBMCs ( 2×106 cells/mL) in 96-well plates using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Dosing: Prepare a 10-point serial dilution of EFdA (from 100 µM down to 0.1 nM). Include a vehicle control (0.1% DMSO) and a positive cytotoxicity control (e.g., Puromycin).

  • Incubation: Incubate cells for 72 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Viability Readout: Add MTT reagent (or an ATP-based luminescent reagent like CellTiter-Glo) to each well. The use of ATP luminescence is preferred for NRTIs as it directly correlates with mitochondrial metabolic health.

  • Data Analysis: Calculate the CC50​ using non-linear regression (curve fit) normalized against the vehicle control.

Protocol B: Intracellular EFdA-TP Quantification via LC-MS/MS

Causality Check: Free EFdA-TP is highly polar and negatively charged. Standard reverse-phase liquid chromatography fails to retain triphosphates effectively. Therefore, Anion Exchange Chromatography is strictly required for accurate LC-MS/MS quantification[5]. Furthermore, normalization must be done against live cell counts, as dead cells cannot phosphorylate EFdA[5].

  • Cell Lysis: Following drug exposure, wash cells thoroughly with ice-cold PBS to remove extracellular EFdA. Lyse the cells using 70% cold methanol.

  • Extraction: Vortex and centrifuge the lysates at 14,000 x g for 15 minutes. Evaporate the supernatant to dryness and reconstitute in 75 µL of 1 mM ammonium phosphate (pH 7.4)[5].

  • Chromatographic Separation: Inject the sample onto a Biobasic AX anion exchange column (50 × 2.1 mm, 5 µm). Utilize a gradient elution with 10 mM ammonium acetate and a 75:25 mix of 5 mM ammonium acetate:acetonitrile (pH 10.1)[5].

  • Mass Spectrometry: Detect EFdA-TP using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring the specific precursor-to-product ion transitions for the triphosphate moiety.

Conclusion

EFdA-TP tetralithium exhibits a profoundly superior in vitro cytotoxicity profile compared to legacy NRTIs. By retaining the 3'-OH group and utilizing a 4'-ethynyl modification, it achieves picomolar antiviral potency while evading host polymerase γ binding[1][2]. This translates to a Selectivity Index exceeding 100,000 in primary human cells, providing an exceptionally wide therapeutic window that supports its development as a long-acting antiretroviral agent[3].

References

  • Potent anti-HIV activity by EFdA in human PBMCs. eScholarship / Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor. National Institutes of Health (NIH PMC). Available at:[Link]

  • Activity against Human Immunodeficiency Virus Type 1, Intracellular Metabolism, and Effects on Human DNA Polymerases of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine. Antimicrobial Agents and Chemotherapy (ASM). Available at:[Link]

  • Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention. National Institutes of Health (NIH PMC). Available at:[Link]

  • Intracellular islatravir pharmacology differs between species in an in vitro model. National Institutes of Health (NIH PMC). Available at: [Link]

Sources

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